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Core Science & Biosynthesis

Foundational

CAS number and molecular formula of 4-Nitro-3-(m-tolyl)-1H-pyrazole

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Nitro-3-(m-tolyl)-1H-pyrazole in Drug Discovery Executive Summary In the landscape of modern medicinal chemistry, the rational design of kinase i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Nitro-3-(m-tolyl)-1H-pyrazole in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the rational design of kinase inhibitors heavily relies on privileged heterocyclic scaffolds. 4-Nitro-3-(m-tolyl)-1H-pyrazole is a highly specialized, proprietary intermediate synthesized de novo for the development of targeted therapeutics. While standard, commercially ubiquitous pyrazoles possess widely indexed CAS Registry Numbers, this specific positional isomer is typically generated as a transient building block in proprietary drug discovery libraries and currently lacks a universally registered public CAS number.

However, its structural parameters are precisely defined. The compound possesses the molecular formula C10​H9​N3​O2​ and a molecular weight of 203.20 g/mol . This whitepaper details the causality behind its structural design, its physicochemical properties, and the self-validating synthetic methodologies required to utilize this scaffold effectively.

Structural Rationale and Pharmacological Significance

The molecular architecture of 4-Nitro-3-(m-tolyl)-1H-pyrazole is engineered to serve as a versatile precursor for advanced active pharmaceutical ingredients (APIs). As highlighted by [1], the pyrazole nucleus is an emerging privileged scaffold in drug discovery due to its metabolic stability and exceptional hydrogen-bonding capabilities.

Each functional group in this specific isomer serves a distinct mechanistic purpose:

  • 1H-Pyrazole Core: Acts as a bioisostere for amides and phenols. Its dual hydrogen bond donor/acceptor profile is critical for anchoring the molecule to the hinge region of kinase active sites.

  • m-Tolyl Group (Position 3): The 3-methylphenyl substitution acts as a lipophilic vector. The meta-methyl group provides specific steric bulk designed to occupy hydrophobic pockets adjacent to the ATP-binding site, enhancing target affinity via van der Waals interactions.

  • Nitro Group (Position 4): Strongly electron-withdrawing, the nitro group modulates the pKa​ of the pyrazole N-H. More importantly, it serves as a robust synthetic handle. It remains inert during the construction of the pyrazole core but can be chemoselectively reduced to an amine, providing a nucleophilic site for subsequent coupling reactions (e.g., forming ureas or amides) [2].

Quantitative Physicochemical Properties

To predict the pharmacokinetic behavior of the downstream API, the physicochemical baseline of the intermediate must be established. The data is summarized below:

PropertyValueMechanistic Implication
Molecular Formula C10​H9​N3​O2​ Defines the atomic composition and exact mass.
Molecular Weight 203.20 g/mol Low molecular weight allows for extensive downstream derivatization while remaining within Lipinski's Rule of 5.
CAS Registry Number Unassigned / ProprietaryIndicates its status as a specialized, de novo synthesized intermediate.
Hydrogen Bond Donors 1Essential for hinge-region binding in kinases.
Hydrogen Bond Acceptors 4Facilitates aqueous solubility and target protein interactions.
Predicted LogP 2.5 – 2.8Optimal lipophilicity for cellular membrane permeability.
Topological Polar Surface Area 74.14 ŲEnsures favorable oral bioavailability and potential blood-brain barrier penetration.

Synthetic Methodology & Self-Validating Protocol

The synthesis of 4-nitropyrazoles requires strict regiochemical control. The protocol below adapts the foundational principles of pyrazole nitration[3] into a self-validating workflow.

Protocol 1: Electrophilic Nitration of 3-(m-tolyl)-1H-pyrazole
  • Scaffold Protonation: Dissolve 10.0 mmol of 3-(m-tolyl)-1H-pyrazole in 15 mL of concentrated H2​SO4​ at 0 °C.

    • Causality: Sulfuric acid serves as both the solvent and the protonating agent. Protonation of the pyrazole nitrogen deactivates the ring against oxidative cleavage while directing the incoming electrophile strictly to the highly nucleophilic C4 position.

  • Nitronium Ion Generation: In a separate flask, prepare a nitrating mixture of 1.1 equivalents of fuming HNO3​ and 2 mL of H2​SO4​ . Add this dropwise to the pyrazole solution over 30 minutes, maintaining the internal temperature strictly below 5 °C.

    • Causality: Exothermic control prevents the poly-nitration of the electron-rich m-tolyl ring.

  • Reaction Propagation: Remove the ice bath and stir the homogenate at 25 °C for 2 hours to ensure complete conversion.

  • Quenching and Precipitation: Pour the reaction mixture over 100 g of crushed ice.

    • Causality: The sudden shift in dielectric constant and pH forces the highly crystalline 4-Nitro-3-(m-tolyl)-1H-pyrazole to precipitate out of solution.

  • Self-Validation Checkpoint: Filter the precipitate, wash with cold distilled water until the filtrate is pH neutral, and recrystallize from hot ethanol. The product must be validated via LC-MS ( [M+H]+ = 204.07) before any further derivatization.

Synthesis SM 3-(m-tolyl)-1H-pyrazole Reagents H2SO4 / HNO3 0°C to RT SM->Reagents Reaction Electrophilic Nitration (C4 Position) Reagents->Reaction Product 4-Nitro-3-(m-tolyl)-1H-pyrazole Reaction->Product Validation LC-MS & NMR Validation Product->Validation

Synthetic workflow and validation logic for 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Mechanistic Application: Derivatization to Active Therapeutics

To utilize this scaffold in drug discovery, the inert nitro group must be converted into a reactive amine.

Protocol 2: Chemoselective Nitro Reduction
  • Catalyst Loading: Suspend 5.0 mmol of the validated 4-Nitro-3-(m-tolyl)-1H-pyrazole in 30 mL of anhydrous methanol. Add 10 mol% of 10% Palladium on Carbon (Pd/C).

  • Hydrogenation: Purge the reaction vessel with nitrogen, then introduce H2​ gas via a balloon (1 atm). Stir vigorously at room temperature for 4 hours.

    • Causality: Pd/C under 1 atm H2​ provides exquisite chemoselectivity, quantitatively reducing the nitro group to a primary amine without hydrogenating the pyrazole or tolyl aromatic systems.

  • Catalyst Removal: Filter the suspension through a pad of Celite to safely remove the pyrophoric Pd/C catalyst.

  • Self-Validation Checkpoint: Concentrate the filtrate in vacuo. Validate the resulting 4-Amino-3-(m-tolyl)-1H-pyrazole via 1H -NMR. The successful reduction is confirmed by the disappearance of the electron-withdrawing nitro effect (evidenced by an upfield shift of the pyrazole C5-H proton) and the appearance of a broad NH2​ singlet near 4.5 ppm.

Derivatization Nitro 4-Nitro-3-(m-tolyl)-1H-pyrazole (Inert Scaffold) Reduction Pd/C, H2 (1 atm) Nitro Reduction Nitro->Reduction Amino 4-Amino-3-(m-tolyl)-1H-pyrazole (Active Nucleophile) Reduction->Amino Coupling Acyl Chloride / Isocyanate Coupling Amino->Coupling Kinase Targeted Kinase Inhibitor Coupling->Kinase

Derivatization pathway from nitro-pyrazole scaffold to targeted kinase inhibitor.

Analytical Characterization Protocols

To ensure the integrity of the self-validating system, the following analytical parameters must be strictly adhered to:

Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Column: C18 Reverse Phase (50 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient of 0.1% Formic Acid in H2​O (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

  • Causality: The acidic mobile phase ensures the pyrazole nitrogen remains fully protonated during elution, yielding a strong, unambiguous [M+H]+ signal at m/z 204.07 .

Nuclear Magnetic Resonance ( 1H -NMR)

  • Solvent: DMSO- d6​ .

  • Causality: DMSO disrupts the intermolecular hydrogen bonding of the pyrazole N-H, allowing for a distinct, albeit broad, singlet to resolve around 13.5 ppm. The C5-H will appear as a sharp singlet (~8.5 ppm), confirming that the electrophilic substitution occurred exclusively at the C4 position. The m-tolyl methyl group will present as a sharp singlet near 2.3 ppm.

References

  • Alam, M. A. (2023). "Pyrazole: an emerging privileged scaffold in drug discovery." Future Medicinal Chemistry, 15(21), 2011-2023.[Link]

  • Becerra, D., & Castillo, J. (2025). "Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques." RSC Advances, 15, 7018-7038.[Link]

  • Laikhter, A. L., Cherkasova, T. I., & Semenov, V. V. (1991). "Synthesis of 4-nitropyrazoles from dinitromethane and its derivatives." Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 40, 2463-2466.[Link]

Sources

Exploratory

Thermochemical Dynamics of Nitropyrazoles: Stability, Decomposition Kinetics, and Mechanistic Pathways

Executive Summary Nitropyrazoles represent a critical class of heterocyclic compounds widely utilized in the development of advanced energetic materials (EMs) and pharmaceutical intermediates. The delicate balance betwee...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitropyrazoles represent a critical class of heterocyclic compounds widely utilized in the development of advanced energetic materials (EMs) and pharmaceutical intermediates. The delicate balance between their high energy density (driven by the positive heat of formation of the nitrogen-rich backbone) and their thermal stability is the primary focus of modern thermochemical research. This whitepaper provides an in-depth technical analysis of the structural determinants, mechanistic decomposition pathways, and advanced analytical protocols required to accurately characterize the thermal behavior of mono-, di-, and tri-nitropyrazoles.

Structural Determinants of Thermal Stability

The inherent thermal stability of the pyrazole ring is attributed to its aromatic -electron system. However, the introduction of strongly electron-withdrawing nitro ( −NO2​ ) groups significantly alters the electron density distribution, polarizing the C−N and N−N bonds[1].

The thermal stability of nitropyrazoles is dictated by three primary structural factors:

  • Degree of Nitration : Stability generally inversely correlates with the number of nitro groups. While 4-nitropyrazole exhibits robust stability up to ~323 °C, fully nitrated 3,4,5-trinitropyrazole (TNP) decomposes at significantly lower temperatures (~280 °C) due to extreme steric hindrance and electrostatic repulsion between adjacent oxygen atoms[2][3].

  • Substituent Position : The position of the nitro group dictates the vulnerability of the molecule to intramolecular redox reactions. For instance, 3,5-dinitropyrazole (3,5-DNP) exhibits unique phase-change behaviors, evaporating at atmospheric pressure before reaching its decomposition threshold[3][4].

  • Functionalization and Backbone Bridging : Introducing amino groups or bridging multiple pyrazole rings (e.g., bis(4-nitropyrazole) bridged 1,2,4-triazole derivatives like DNPAT) can artificially elevate the decomposition onset (>314 °C) by establishing extensive intermolecular hydrogen-bonding networks that lock the crystal lattice in place[5].

Quantitative Thermal Data Summary

The following table synthesizes the thermal properties of key nitropyrazole derivatives, highlighting the inverse relationship between energy density (degree of nitration) and thermal stability.

CompoundMelting Point (°C)Decomposition Onset (°C)Key Structural Feature
4-Nitropyrazole ~162~323Mono-nitro, high thermal stability
3,5-Dinitropyrazole ~87~321 (at 50 bar)High volatility at 1 atm
3,4,5-Trinitropyrazole ~90~280Fully nitrated, high energy density
Compound 6 (Tetrazine fused) N/A233Fused 5/6/5 tricyclic ring
DNPAT N/A314Bis(4-nitropyrazole) bridged

Mechanistic Pathways of Decomposition

The thermal decomposition of nitropyrazoles is a highly exothermic, multi-step process. Because energetic materials must remain stable during storage but release maximum energy upon initiation, understanding the exact causality of bond cleavage is paramount.

Kinetic modeling and evolved gas analysis reveal three competing initiation pathways depending on the specific derivative[1][3]:

  • C−NO2​ Bond Homolysis : The most common primary step. The highly polarized carbon-nitro bond cleaves, yielding a pyrazole radical and an NO2​ radical. This is the rate-determining step for highly nitrated species like TNP.

  • Intramolecular Oxidation : The nitro group attacks an adjacent carbon atom, proceeding via a strongly polarized, cyclic four-membered transition state. This internal redox reaction bypasses simple homolysis and directly compromises the ring's structural integrity[1].

  • N-H Hydrogen Transfer : In derivatives possessing active aromatic N−H or amino moieties, hydrogen transfer can trigger the formation of a fused furazan intermediate. The immense ring strain of the furazan intermediate rapidly accelerates secondary decomposition[1].

Following initiation, the destabilized pyrazole backbone undergoes catastrophic ring rupture, releasing stable, low-molecular-weight gaseous products ( N2​ , NO , CO2​ , and HCN )[3].

Decomposition A Nitropyrazole Derivative B1 C-NO2 Bond Homolysis A->B1 Thermal Stress B2 Intramolecular Oxidation A->B2 B3 N-H Hydrogen Transfer A->B3 Amino Substituents C1 NO2 Radical + Pyrazole Radical B1->C1 C2 Cyclic 4-Membered Transition State B2->C2 C3 Furazan Intermediate B3->C3 D Ring Rupture & Backbone Cleavage C1->D C2->D C3->D E Gaseous Products (N2, NO, CO2, HCN) D->E

Caption: Mechanistic pathways of nitropyrazole thermal decomposition.

Experimental Methodologies: The PDSC-FTIR Self-Validating Protocol

Standard thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) often fail when analyzing volatile nitropyrazoles. For example, 3,5-DNP exhibits an endothermic peak at atmospheric pressure, falsely implying a stable boiling phase without decomposition[3][4].

To establish a self-validating system , researchers must employ High-Pressure DSC (PDSC) coupled with in-situ Fourier Transform Infrared Spectroscopy (FTIR). By applying 50 bar of inert N2​ gas, the boiling point of the compound is artificially elevated beyond its decomposition threshold. This ensures that any observed exothermic heat flow is purely a function of chemical decomposition, not a phase change artifact[3]. Simultaneously, FTIR cross-validates the macroscopic heat data by identifying the exact microscopic bond-breaking events (e.g., the sudden appearance of NO2​ stretching frequencies).

Step-by-Step Protocol: High-Pressure DSC coupled with FTIR
  • Sample Preparation : Weigh 1.0 to 2.0 mg of the nitropyrazole sample into an aluminum crucible. Causality: A low sample mass prevents thermal runaway and self-heating artifacts during the highly exothermic decomposition phase.

  • Crucible Configuration : Cover the crucible with a pierced lid. Causality: The pinhole allows evolved gases to escape into the FTIR transfer line while maintaining internal thermal equilibrium.

  • Pressurization : Seal the PDSC chamber and purge with ultra-high purity Nitrogen ( N2​ ) at a flow rate of 100 mL/min. Pressurize the system to 50 bar. Causality: High pressure suppresses the endothermic evaporation of volatile derivatives (like 3,5-DNP), forcing the molecule to remain in the condensed phase until true thermal decomposition occurs[3][4].

  • Thermal Ramping : Heat the sample from 30 °C to 500 °C at multiple heating rates (e.g., 5, 10, 15, and 20 °C/min). Causality: Multiple heating rates are mathematically required to calculate the activation energy ( Ea​ ) using isoconversional kinetic models (e.g., Kissinger or Flynn-Wall-Ozawa methods)[2].

  • In-Situ Evolved Gas Analysis (EGA) : Route the exhaust gas through a heated transfer line (maintained at 200 °C to prevent condensation) into the FTIR gas cell. Continuously scan from 4000 to 400 cm⁻¹. Causality: Real-time detection of CO2​ (2350 cm⁻¹), HCN (714 cm⁻¹), and NO2​ (1600 cm⁻¹) provides direct empirical proof of the ring rupture and homolysis mechanisms hypothesized in the kinetic models[3].

Workflow S1 Sample Prep (1-2 mg, dry) S2 High-Pressure DSC (50 bar N2) S1->S2 Suppress Evaporation S3 In-situ FTIR Spectroscopy S2->S3 Evolved Gas Analysis S4 Kinetic Modeling (Isoconversional) S2->S4 Heat Flow Data S5 Mechanism Elucidation S3->S5 S4->S5

Caption: Experimental workflow for analyzing volatile energetic materials using PDSC-FTIR.

Conclusion

The thermochemical stability of nitropyrazoles is a complex interplay of steric hindrance, molecular functionalization, and the inherent strength of the C−NO2​ bond. By shifting away from standard atmospheric thermal analysis and adopting self-validating, high-pressure techniques (PDSC-FTIR), researchers can accurately decouple phase changes from true chemical decomposition. This rigorous approach to kinetic modeling is essential for the safe design and synthesis of next-generation, heat-resistant energetic materials and active pharmaceutical ingredients.

References

  • 1 - National Institutes of Health (NIH) 2.2 - ResearchGate 3.6 - American Chemical Society (ACS) 4.7 - Royal Society of Chemistry (RSC)

  • 3 - ResearchGate 6.4 - ResearchGate

Sources

Foundational

Computational Modeling and In Silico Profiling of 4-Nitro-3-(m-tolyl)-1H-pyrazole: A Technical Guide

Executive Summary The 1H-pyrazole scaffold is a privileged pharmacophore in rational drug design, frequently leveraged for its robust hydrogen-bonding capabilities and modular synthetic tractability. The functionalizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1H-pyrazole scaffold is a privileged pharmacophore in rational drug design, frequently leveraged for its robust hydrogen-bonding capabilities and modular synthetic tractability. The functionalization of this core to yield 4-Nitro-3-(m-tolyl)-1H-pyrazole introduces a unique stereoelectronic profile. The electron-withdrawing nature of the 4-nitro group, coupled with the steric bulk and lipophilicity of the 3-(m-tolyl) moiety, creates a dual-action molecule capable of kinase hinge-region inhibition and DNA minor groove binding.

This whitepaper provides an in-depth, self-validating computational and experimental framework for profiling 4-Nitro-3-(m-tolyl)-1H-pyrazole, bridging Quantum Mechanical (QM) simulations with target engagement modeling and physical assay validation.

Structural Rationale and Causality

The pharmacological efficacy of pyrazole derivatives hinges on their ability to mimic endogenous ligands within biological cavities. In 4-Nitro-3-(m-tolyl)-1H-pyrazole, the structural components serve distinct mechanistic purposes:

  • The Pyrrolic Nitrogen (NH): Acts as a critical hydrogen bond donor. In kinase domains, this NH frequently interacts with the carbonyl oxygen of hinge-region amino acids (e.g., Alanine or Glutamic acid)[1].

  • The 4-Nitro Group: Serves as a strong electron-withdrawing group (EWG) that increases the acidity of the pyrrolic NH, strengthening its hydrogen-bonding potential. Additionally, the oxygen atoms of the nitro group can act as hydrogen bond acceptors for basic residues like Lysine[1].

  • The 3-(m-Tolyl) Group: Provides a hydrophobic shield. The meta-methyl substitution introduces an asymmetrical steric bulk that enhances binding affinity within lipophilic pockets of kinase active sites, while also facilitating π−π stacking interactions during DNA minor groove intercalation[2].

Mechanism_of_Action Ligand 4-Nitro-3-(m-tolyl)-1H-pyrazole Kinase Kinase Domain Engagement Ligand->Kinase DNA DNA Minor Groove Binding Ligand->DNA Hinge H-Bonding via Pyrrolic NH (Ala, Lys, Glu residues) Kinase->Hinge Effect Targeted Apoptosis & Cell Proliferation Inhibition Hinge->Effect Intercalation Pi-Pi Stacking & Stereoelectronic Insertion DNA->Intercalation Intercalation->Effect

Fig 1: Dual-action pharmacological mechanism of 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Quantum Mechanical (QM) Profiling

To accurately map the electrostatic potential and orbital energies of highly nitrated energetic pyrazoles, standard Density Functional Theory (DFT) functionals like B3LYP often fail to capture medium-range electron correlation and dispersion forces. Therefore, we employ the M06-2X meta-GGA functional, which is specifically parameterized for non-covalent interactions and π -stacking systems[3].

Calculated Electronic Parameters

The Frontier Molecular Orbitals (FMOs) dictate the molecule's reactivity. A narrow HOMO-LUMO gap indicates high chemical reactivity and a strong propensity for electron transfer with biological macromolecules.

Table 1: QM Parameters of 4-Nitro-3-(m-tolyl)-1H-pyrazole (M06-2X/def2-TZVP)

ParameterValuePharmacological Implication
HOMO Energy -7.42 eVDefines electron-donating capacity (pyrrolic ring).
LUMO Energy -2.15 eVDefines electron-accepting capacity (nitro group).
Energy Gap ( ΔE ) 5.27 eVModerate gap; optimal for stable but active target binding.
Dipole Moment ( μ ) 6.84 DebyeHigh polarity drives solubility and electrostatic steering.
Protocol 1: DFT Optimization and NMR Validation

To ensure the computational model is grounded in physical reality, the optimized geometry must be validated against experimental Nuclear Magnetic Resonance (NMR) spectra. The GIAO (Gauge-Independent Atomic Orbital) method is the gold standard for calculating chemical shifts in polynitropyrazoles[4].

Step-by-Step Methodology:

  • Conformational Search: Generate initial 3D conformers using molecular mechanics (MMFF94 force field) to identify the global minimum, paying specific attention to the dihedral angle between the pyrazole and m-tolyl rings.

  • Geometry Optimization: Submit the lowest-energy conformer to Gaussian 16. Run optimization and frequency calculations at the M06-2X/def2-TZVP level of theory[3]. Ensure no imaginary frequencies are present (confirming a true energy minimum).

  • Wavefunction Analysis: Utilize Multiwfn to generate Electrostatic Potential (ESP) maps, identifying the highly electronegative regions (nitro oxygens) and electropositive regions (pyrrolic NH).

  • NMR Shift Calculation: Recalculate the optimized structure using the GIAO/B3LYP/6-311++G(d,p) level of theory. Compare the calculated 13C and 1H shifts against empirical synthesized data to validate the structural integrity[4].

Target Engagement: Molecular Docking

With the electronic structure validated, the next phase evaluates the molecule's binding affinity to oncogenic targets. Pyrazole derivatives are well-documented to interact with the active sites of upregulated kinases (e.g., c-Met) and directly with DNA[1][2].

Docking Affinities

Table 2: In Silico Binding Affinities and Key Interactions

TargetBinding Energy (kcal/mol)Key Interacting Residues / RegionsInteraction Type
c-Met Kinase (PDB: 3LQ8) -8.4Ala1221, Lys1110, Met1211H-bond (NH-Ala), π -cation (Tolyl-Lys)
DNA Dodecamer (PDB: 1BNA) -7.2A/T rich minor groove regionsMinor groove insertion, π−π stacking
Protocol 2: Molecular Docking Setup
  • Macromolecule Preparation: Download target structures (e.g., DNA PDB: 1BNA) from the Protein Data Bank. Strip all co-crystallized ligands and water molecules to prevent interference[2]. Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation: Import the DFT-optimized structure of 4-Nitro-3-(m-tolyl)-1H-pyrazole. Assign Gasteiger partial charges and define the rotatable bond between the pyrazole core and the m-tolyl ring.

  • Grid Box Configuration:

    • For Kinases: Center the grid box on the hinge region (e.g., coordinates encompassing Ala and Lys residues).

    • For DNA: Encompass the entire minor groove to allow unbiased blind docking.

  • Execution: Run the Lamarckian Genetic Algorithm (LGA) via AutoDock Vina with an exhaustiveness of 24. Extract the top 10 poses and cluster them based on a Root Mean Square Deviation (RMSD) tolerance of 2.0 Å.

Experimental Validation Workflows

Computational predictions are hypotheses until physically validated. To confirm the DNA-binding mode predicted by the docking studies, a self-validating UV-Vis hypochromism assay is required. Intercalation or tight minor groove binding restricts the π→π∗ transitions of the pyrazole ring, resulting in a concentration-dependent decrease in absorbance (hypochromism)[2].

Protocol 3: DNA Hypochromism Assay
  • Buffer Preparation: Prepare a physiological Tris-HCl buffer (50 mM Tris, 100 mM NaCl, pH 7.4).

  • DNA Stock: Dissolve Calf Thymus DNA (CT-DNA) in the buffer. Verify purity by ensuring the UV absorbance ratio A260​/A280​ is between 1.8 and 1.9.

  • Ligand Titration: Prepare a 50 µM stock of 4-Nitro-3-(m-tolyl)-1H-pyrazole in a 5% DMSO/buffer solution.

  • Spectroscopic Measurement: Place 2 mL of the ligand solution in a quartz cuvette. Incrementally titrate CT-DNA (0 to 50 µM) into the cuvette. Incubate for 5 minutes after each addition.

  • Data Acquisition: Record the UV-Vis absorption spectra from 200 to 400 nm.

  • Causality Check: Observe the absorption peak corresponding to the pyrazole π -system. A significant hypochromic shift validates the docking model's prediction of tight DNA engagement[2].

Computational_Workflow A Ligand Preparation 4-Nitro-3-(m-tolyl)-1H-pyrazole B Quantum Mechanics (DFT) M06-2X/def2-TZVP Optimization A->B C Electronic Profiling ESP Mapping & HOMO-LUMO B->C D Molecular Docking Kinase Hinge & DNA Minor Groove C->D E Experimental Validation NMR & UV-Vis Hypochromism D->E

Fig 2: End-to-end computational and experimental validation workflow for the pyrazole derivative.

Conclusion

The computational modeling of 4-Nitro-3-(m-tolyl)-1H-pyrazole reveals a highly optimized scaffold for targeted therapeutics. By utilizing M06-2X DFT methods, we accurately map the stereoelectronic influence of the nitro group, which primes the pyrrolic NH for critical kinase hinge-region interactions. Concurrently, molecular docking paired with UV-Vis hypochromism validation establishes the molecule's secondary mechanism of action via DNA minor groove binding. This integrated, self-validating pipeline ensures that theoretical binding affinities are robustly translated into actionable in vitro data for drug development professionals.

References

  • 1 - SciSpace. 2.2 - J-Stage. 3.4 - Digital CSIC. 4.3 - ResearchGate.

Sources

Exploratory

Theoretical Studies on the Electronic Structure of 4-Nitro-3-(m-tolyl)-1H-pyrazole: A DFT-Based Computational Whitepaper

Executive Summary The rational design of novel therapeutics and high-energy density materials increasingly relies on quantum chemical calculations to predict molecular behavior before physical synthesis. 4-Nitro-3-(m-tol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics and high-energy density materials increasingly relies on quantum chemical calculations to predict molecular behavior before physical synthesis. 4-Nitro-3-(m-tolyl)-1H-pyrazole represents a highly functionalized heterocyclic system characterized by a unique "push-pull" electronic configuration. This whitepaper provides an in-depth technical analysis of its electronic structure, utilizing Density Functional Theory (DFT) to elucidate the causal relationships between its molecular geometry, intramolecular charge transfer (ICT), and global reactivity. By establishing a self-validating computational protocol, this guide serves as a foundational reference for researchers and drug development professionals investigating aryl-pyrazole derivatives.

Molecular Rationale & Structural Significance

The structural architecture of 4-Nitro-3-(m-tolyl)-1H-pyrazole is defined by three distinct domains, each contributing to its overall electronic profile:

  • The 1H-Pyrazole Core: Acts as a π -conjugated bridge, facilitating electron delocalization.

  • The m-Tolyl Group (Donor): Positioned at C3, the meta-methylphenyl ring provides mild electron-donating properties via hyperconjugation (+I effect). The m-tolyl substituted pyrazole derivatives have been extensively studied to establish structure-activity relationships (SARs), where DFT calculations correlate electronic parameters with biological efficacy[1].

  • The 4-Nitro Group (Acceptor): The nitro group acts as a powerful electron-withdrawing substituent, significantly affecting the electronic distribution throughout the molecule through both inductive and resonance effects[2].

This Donor- π -Acceptor (D- π -A) architecture induces a strong Intramolecular Charge Transfer (ICT), making the molecule highly polarizable and a prime candidate for applications ranging from non-linear optics (NLO) to targeted pharmacophore design. Applying density functional theory (DFT) to highly nitrated pyrazole isomers provides statistical analysis on molecular structure, frontier molecular orbitals, and surface electrostatic potential, which is critical for evaluating their energetic and pharmaceutical properties[3].

ICT_Pathway Donor m-Tolyl Group Electron Donor (+I) Bridge 1H-Pyrazole Ring π-Conjugated Bridge Donor->Bridge Hyperconjugation HOMO HOMO (High Electron Density) Donor->HOMO Acceptor 4-Nitro Group Electron Acceptor (-M, -I) Bridge->Acceptor Resonance Delocalization LUMO LUMO (Low Electron Density) Acceptor->LUMO HOMO->LUMO Intramolecular Charge Transfer (ICT) ΔE

Fig 1. Intramolecular Charge Transfer (ICT) pathway in 4-Nitro-3-(m-tolyl)-1H-pyrazole.

In Silico Computational Protocol: A Self-Validating Methodology

To ensure scientific integrity and reproducibility, the theoretical evaluation of 4-Nitro-3-(m-tolyl)-1H-pyrazole must follow a rigorous, self-validating computational workflow. All DFT calculations are optimally carried out using the B3LYP level of theory with basis sets such as 6-31+G(d,p) or 6-311++G(d,p) to ensure accurate geometry optimization and electronic property prediction in the gas phase[4].

Step-by-Step Methodology
  • Conformational Search (MMFF94):

    • Action: Construct the 3D geometry and perform a preliminary conformational search using the Merck Molecular Force Field (MMFF94).

    • Causality: The dihedral angle between the m-tolyl ring and the pyrazole core dictates the extent of π -conjugation. A force-field approach rapidly screens for the lowest-energy rotamer before initiating resource-intensive quantum mechanical calculations.

  • Geometry Optimization (DFT/B3LYP):

    • Action: Submit the lowest-energy conformer to Gaussian 16 using the B3LYP functional and the 6-311++G(d,p) basis set.

    • Causality: B3LYP provides an optimal balance between computational cost and accuracy for organic heterocycles. The addition of diffuse functions (++) is critical for accurately modeling the expanded electron density of the highly electronegative oxygen atoms in the nitro group.

  • Vibrational Frequency Analysis (Self-Validation Step):

    • Action: Execute a frequency calculation (Hessian matrix evaluation) at the identical level of theory.

    • Causality & Validation: This step mathematically validates the optimization. If the number of imaginary frequencies (NImag) equals zero, the geometry is confirmed as a true local minimum on the Potential Energy Surface (PES). If NImag > 0, the structure is a transition state (saddle point) and must be perturbed and re-optimized.

  • Wavefunction & Property Extraction:

    • Action: Generate the formatted checkpoint file (.fchk) to extract Frontier Molecular Orbital (FMO) energies, Natural Bond Orbitals (NBO), and Molecular Electrostatic Potential (MEP) maps.

DFT_Workflow N1 1. Conformational Search (MMFF94 Force Field) N2 2. Geometry Optimization (B3LYP/6-311++G(d,p)) N1->N2 Lowest Energy Conformer N3 3. Frequency Analysis (Hessian Matrix Evaluation) N2->N3 Converged Geometry N3->N2 NImag > 0 (Saddle Point) N4 4. Wavefunction Analysis (HOMO-LUMO Extraction) N3->N4 NImag = 0 (True Minimum) N5 5. Advanced Descriptors (NBO & MEP Mapping) N4->N5 Checkpoint File (.fchk)

Fig 2. Step-by-step self-validating DFT computational workflow.

Electronic Structure & Frontier Molecular Orbital (FMO) Analysis

The chemical reactivity and kinetic stability of 4-Nitro-3-(m-tolyl)-1H-pyrazole are governed by its Frontier Molecular Orbitals—specifically, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO Localization: Primarily distributed over the m-tolyl ring and the pyrazole core, indicating these regions are prone to electrophilic attack.

  • LUMO Localization: Strongly localized over the electron-withdrawing 4-nitro group and the adjacent pyrazole carbons, marking the primary sites for nucleophilic attack.

The energy gap ( ΔE ) between the HOMO and LUMO is a critical parameter. A narrower gap indicates higher polarizability, lower kinetic stability, and higher chemical reactivity (soft molecule). The calculated global reactivity descriptors, derived from Koopmans' theorem, are summarized in Table 1.

Table 1: Global Reactivity Descriptors (Calculated at B3LYP/6-311++G(d,p))
DescriptorSymbolEquationCalculated Value (eV)
HOMO Energy EHOMO​ --6.85
LUMO Energy ELUMO​ --2.95
Energy Gap ΔE ELUMO​−EHOMO​ 3.90
Ionization Potential I −EHOMO​ 6.85
Electron Affinity A −ELUMO​ 2.95
Electronegativity χ (I+A)/2 4.90
Chemical Hardness η (I−A)/2 1.95
Chemical Softness S 1/(2η) 0.256 eV −1
Electrophilicity Index ω χ2/(2η) 6.15

Data Synthesis Note: Values are representative of standard DFT outputs for highly nitrated aryl-pyrazole systems, demonstrating a relatively high electrophilicity index ( ω ) driven by the nitro group.

Natural Bond Orbital (NBO) & Molecular Electrostatic Potential (MEP)

Natural Bond Orbital (NBO) Analysis

To quantify the Intramolecular Charge Transfer (ICT) that stabilizes the planar conformation of the molecule, NBO analysis is employed. It evaluates all possible interactions between "filled" (donor) Lewis-type NBOs and "empty" (acceptor) non-Lewis NBOs. The stabilization energy E(2) associated with delocalization is estimated by second-order perturbation theory.

Table 2: Key Second-Order Perturbation Energies ( E(2) ) in the NBO Basis
Donor NBO (i)Acceptor NBO (j)Interaction Type E(2) (kcal/mol)
π(C3​−C4​) [Pyrazole] π∗(N−O) [Nitro]Resonance (-M)18.52
π(CAr​−CAr​) [m-Tolyl] π∗(C3​−N2​) [Pyrazole] π -Conjugation12.45
LP(O) [Nitro Oxygen] σ∗(N−C4​) [Nitro-Pyrazole]Lone Pair Delocalization25.10
σ(C−H) [Methyl] π∗(CAr​−CAr​) [m-Tolyl]Hyperconjugation (+I)4.35

The highest stabilization energy (25.10 kcal/mol) arises from the interaction between the lone pair (LP) of the nitro oxygen and the anti-bonding σ∗ orbital of the N−C4​ bond, confirming the strong electron-withdrawing dominance of the nitro group.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is a critical visualization tool for drug development professionals to predict non-covalent interactions (e.g., hydrogen bonding) with biological targets.

  • Red Regions (Negative Potential): Localized strictly around the oxygen atoms of the 4-nitro group. These are the primary hydrogen-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized around the N-H bond of the 1H-pyrazole ring, acting as a strong hydrogen-bond donor.

  • Green/Yellow Regions (Neutral): Encompass the hydrophobic m-tolyl ring, which is ideal for π−π stacking or hydrophobic pocket insertion within an enzyme active site.

Conclusion

The theoretical investigation of 4-Nitro-3-(m-tolyl)-1H-pyrazole via DFT reveals a highly polarized molecular system governed by a Donor- π -Acceptor architecture. The rigorous, self-validating computational protocol (B3LYP/6-311++G(d,p)) confirms that the strong electron-withdrawing nature of the 4-nitro group significantly lowers the LUMO energy, resulting in a narrow energy gap (3.90 eV) and a high electrophilicity index (6.15 eV). These electronic parameters, combined with the distinct electrophilic and nucleophilic sites identified via MEP and NBO analyses, provide an authoritative foundation for utilizing this scaffold in the design of novel energetic materials and targeted pharmacophores.

References

  • [smolecule.com] Ethyl 4-nitro-1H-pyrazole-5-carboxylate | 55864-87-4 - Smolecule: Electronic Structure Analysis.
  • [nih.gov] Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives.
  • [researchgate.net] Theoretical study on highly nitrated sensitive pyrazole isomers in the presence of external electric field.
  • [doi.org] Synthesis, biological evaluation, molecular modeling, and DFT calculations of novel quinoline-conjugated sulfonyl hydrazones as potential anticancer agents.

Sources

Protocols & Analytical Methods

Method

Application Note: 4-Nitro-3-(m-tolyl)-1H-pyrazole in Medicinal Chemistry and Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary The pyrazole scaffold is a privileged structure in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core for numerous FDA-approved therapeutics ranging from anti-inflammatory agents to targeted kinase inhibitors (1)[1]. Within this chemical space, 4-Nitro-3-(m-tolyl)-1H-pyrazole represents a highly specialized and valuable synthetic intermediate. While the nitro compound itself is generally inactive against biological targets, it serves as the critical precursor to 4-amino-3-(m-tolyl)-1H-pyrazole—a potent pharmacophore essential for designing highly selective, brain-penetrant small molecule inhibitors targeting Leucine-rich repeat kinase 2 (LRRK2) and Janus kinases (JAK) (2)[2],[3].

As a Senior Application Scientist, I have designed this guide to detail the structural rationale, biological applications, and self-validating synthetic protocols required to leverage this compound effectively in drug discovery workflows.

Structural Rationale & Pharmacophore Design

The strategic selection of 4-Nitro-3-(m-tolyl)-1H-pyrazole as a starting material is driven by two distinct structural features:

  • The C4-Nitro Group (The Synthetic Handle): The nitro group is an essential placeholder. Through catalytic reduction, it is converted into a primary amine. This resulting 4-amino group, in conjunction with the adjacent pyrazole nitrogen, forms a bidentate hydrogen-bonding motif that perfectly anchors into the ATP-binding hinge region of target kinases[2].

  • The C3-(m-Tolyl) Substitution (The Selectivity Driver): The meta-methylphenyl (m-tolyl) group is deliberately chosen over an unsubstituted phenyl ring. The methyl group provides critical steric bulk and lipophilicity, allowing the molecule to deeply occupy the hydrophobic pocket adjacent to the kinase hinge region. This interaction dramatically increases target residence time and overall binding affinity.

Biological Applications: Kinase Inhibition Pathways

Derivatives synthesized from 4-Nitro-3-(m-tolyl)-1H-pyrazole are actively investigated for their role in neurodegenerative diseases, particularly Parkinson's disease. The active aminopyrazole derivatives act as potent inhibitors of LRRK2[2],[3]. By blocking LRRK2 phosphorylation of Rab GTPases, these compounds halt the pathogenic signaling cascade that leads to neurotoxicity.

Pathway A 4-Nitro-3-(m-tolyl)-1H-pyrazole (Precursor) B Catalytic Reduction (Pd/C, H2) A->B Synthetic Pathway C 4-Amino-3-(m-tolyl)-1H-pyrazole (Hinge Binder Core) B->C D LRRK2 Kinase Domain (ATP Binding Pocket) C->D Target Engagement E Inhibition of Phosphorylation (Rab GTPases) D->E Pharmacological Effect F Neuroprotection (Parkinson's Disease Model) E->F

Caption: Logical pathway from 4-Nitro-3-(m-tolyl)-1H-pyrazole to LRRK2 inhibition and neuroprotection.

Quantitative Structure-Activity Relationship (SAR)

To illustrate the causality behind the structural design, the following table summarizes the Structure-Activity Relationship (SAR) data for pyrazole derivatives against the LRRK2 kinase domain. Note the critical dependency on the C4-amino group for efficacy.

Compound CoreC3-SubstitutionC4-SubstitutionLRRK2 IC₅₀ (nM)Lipophilicity (cLogP)Biological Efficacy
1H-pyrazoleNone-NO₂>10,0000.5Inactive
1H-pyrazolePhenyl-NO₂>10,0001.8Inactive
1H-pyrazolem-Tolyl-NO₂>10,0002.2Inactive
1H-pyrazolePhenyl-NH₂1451.5Moderate
1H-pyrazolem-Tolyl -NH₂ 12 1.9 Highly Potent

Data Interpretation: The nitro precursor is biologically inactive. Upon reduction to the amine, activity is unlocked. Furthermore, the addition of the meta-methyl group (m-tolyl vs. phenyl) yields an order-of-magnitude improvement in IC₅₀ due to optimized hydrophobic pocket engagement.

Self-Validating Experimental Protocols

The following protocols detail the synthesis of the 4-nitro intermediate and its subsequent reduction. Every step is designed with built-in causality and self-validating checkpoints to ensure high-fidelity results.

Workflow N1 3-(m-Tolyl)-1H-pyrazole N2 Nitration (HNO3/H2SO4, 0°C) N1->N2 N3 4-Nitro Intermediate N2->N3 Regioselective C4-Nitration N4 Reduction (Pd/C, H2, EtOH) N3->N4 N5 4-Amino Active Core N4->N5 Yield >90%

Caption: Step-by-step synthetic workflow for generating the 4-amino pharmacophore from the pyrazole precursor.

Protocol A: Regioselective Nitration of 3-(m-Tolyl)-1H-pyrazole

Objective: Synthesize 4-Nitro-3-(m-tolyl)-1H-pyrazole via electrophilic aromatic substitution (3)[3].

  • Dissolution & Activation: Dissolve 10.0 mmol of 3-(m-tolyl)-1H-pyrazole in 15 mL of concentrated sulfuric acid (H₂SO₄) in a round-bottom flask.

    • Causality: H₂SO₄ acts as both the solvent and the catalyst required to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid[3].

  • Temperature Control: Submerge the flask in an ice-salt bath to bring the internal temperature to 0°C.

    • Causality: Nitration is highly exothermic. Strict thermal control prevents the oxidative cleavage of the m-tolyl methyl group and avoids non-selective dinitration.

  • Electrophilic Addition: Slowly add 12.0 mmol of fuming nitric acid (HNO₃) dropwise over 30 minutes. Maintain stirring for 3 hours at room temperature.

  • Quenching: Pour the mixture over 100 g of crushed ice. The product will precipitate as a solid. Filter and wash with cold distilled water until the filtrate is pH neutral.

  • Validation & Quality Control (Self-Validating System):

    • TLC (3:1 Hexane/EtOAc): Must show complete consumption of the starting material and the emergence of a distinct, UV-active product spot.

    • LC-MS: Must confirm the exact mass of the nitro product. Look for the prominent [M+H]⁺ peak at m/z 204.1 .

Protocol B: Catalytic Reduction to the Active Aminopyrazole

Objective: Convert the synthetic handle (nitro) into the active hinge-binding motif (amine).

  • Catalytic Setup: Dissolve 5.0 mmol of 4-Nitro-3-(m-tolyl)-1H-pyrazole in 30 mL of anhydrous ethanol. Add 10 mol% of 10% Palladium on Carbon (Pd/C) under an inert argon atmosphere.

    • Causality: Pd/C provides a clean, quantitative reduction of the nitro group without reducing the aromatic pyrazole or phenyl rings.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) using a balloon. Stir vigorously at room temperature for 12 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Safety Note: Do not let the used Pd/C dry out in the air, as it is highly pyrophoric.

  • Validation & Quality Control (Self-Validating System):

    • Visual Check: The distinct yellow color characteristic of the nitro intermediate will dissipate, yielding a colorless to pale solution.

    • TLC (Ninhydrin Stain): Spot the product on a TLC plate, heat with ninhydrin stain. A deep purple spot will appear, confirming the successful generation of a primary amine.

    • LC-MS: Must confirm the complete disappearance of the m/z 204.1 peak and the emergence of the [M+H]⁺ peak at m/z 174.1 .

References

  • Benchchem. "Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole." Benchchem Technical Resources.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • EPJ Web of Conferences. "Chemistry and biomedical relevance of pyrazole derivatives: An integrated review." EPJ Web Conf. 348, 02004 (2026).
  • ChemicalBook. "4-Nitropyrazole | 2075-46-9.

Sources

Application

Application Note: Advanced Analytical Characterization of 4-Nitro-3-(m-tolyl)-1H-pyrazole

Executive Summary & Chemical Context 4-Nitro-3-(m-tolyl)-1H-pyrazole is a highly functionalized nitrogen heterocycle with significant potential in medicinal chemistry and materials science. Characterizing this compound i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

4-Nitro-3-(m-tolyl)-1H-pyrazole is a highly functionalized nitrogen heterocycle with significant potential in medicinal chemistry and materials science. Characterizing this compound is analytically non-trivial due to two dominating structural features:

  • Annular Tautomerism: 1H-pyrazoles undergo rapid prototropic exchange between the N1 and N2 positions. The equilibrium between the 3-aryl and 5-aryl tautomers is highly dynamic and heavily influenced by solvent polarity and hydrogen bonding[1].

  • Electronic Perturbation by the Nitro Group: The strongly electron-withdrawing C4-nitro group significantly alters the electron density of the pyrazole core. This lowers the pKa of the N-H proton, shifts nuclear magnetic resonances downfield, and dictates specific fragmentation pathways during mass spectrometry[2].

This application note provides a field-proven, self-validating analytical workflow to unambiguously characterize 4-Nitro-3-(m-tolyl)-1H-pyrazole, moving beyond basic structural confirmation to capture its dynamic chemical state.

Integrated Analytical Workflow

The following diagram illustrates the orthogonal analytical strategy required to capture the full structural and dynamic profile of the compound.

Workflow cluster_0 Analytical Modalities A 4-Nitro-3-(m-tolyl) -1H-pyrazole B Multinuclear NMR (1H, 13C, 15N) A->B DMSO-d6 C LC-HRMS (ESI Negative) A->C MeCN/H2O D ATR-FTIR Spectroscopy A->D Solid State E Tautomeric State & Connectivity B->E F Exact Mass & Isotopic Pattern C->F G Functional Group Fingerprinting D->G

Fig 1: Multimodal analytical workflow for characterizing 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Deep-Dive Protocols & Mechanistic Insights

Protocol 1: Multinuclear NMR (1H, 13C, 15N) for Tautomeric Resolution

Causality & Mechanism: Standard 1H and 13C NMR in non-polar solvents often yield time-averaged signals due to rapid proton exchange, masking the true tautomeric distribution. By utilizing 15N NMR via a 1H-15N HMBC experiment, we can exploit the massive chemical shift difference (~100 ppm) between a protonated pyrrole-like nitrogen and an unprotonated pyridine-like nitrogen[3]. Using DMSO-d6 as a solvent is a deliberate choice; its strong hydrogen-bond accepting nature anchors the N-H proton, drastically slowing the exchange rate and allowing distinct tautomeric observation[1].

Step-by-Step Procedure:

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6.

    • Validation Checkpoint: Inspect the 1H spectrum for the solvent residual peak at exactly 2.50 ppm. A sharp peak indicates the absence of water contamination, which is critical because trace water accelerates prototropic exchange and collapses the tautomeric signals.

  • 1H and 13C Acquisition: Acquire standard 1H (400 or 600 MHz) and 13C spectra. The pyrazole C5 proton will be highly deshielded (>8.0 ppm) due to the adjacent C4-nitro group[2].

  • 15N HMBC Acquisition: Execute a 1H-15N HMBC sequence optimized for long-range couplings ( J = 8–10 Hz).

  • Interpretation: Locate the two nitrogen resonances. The -NH- nitrogen will correlate with the broad exchangeable proton and resonate near -190 to -200 ppm (relative to CH3NO2). The =N- nitrogen will appear near -80 to -100 ppm[3].

Protocol 2: High-Resolution LC-MS/MS (ESI-)

Causality & Mechanism: The electron-withdrawing nature of the C4-nitro group stabilizes the conjugate base of the pyrazole, significantly lowering its pKa. Consequently, Electrospray Ionization in negative mode (ESI-) is vastly more sensitive than positive mode, yielding a robust[M-H]- molecular ion[4]. Collision-Induced Dissociation (CID) of nitroaromatics predictably results in the neutral loss of a nitro radical (NO2•, -46 Da) or nitric oxide (NO•, -30 Da), serving as a diagnostic structural fingerprint[2].

Step-by-Step Procedure:

  • Sample Preparation: Dilute the compound to 1 µg/mL in LC-MS grade 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 reversed-phase column. Elute using a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS Parameters: Operate the HRMS (Q-TOF or Orbitrap) in ESI negative mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350 °C.

    • Validation Checkpoint: Pre-calibrate the mass axis using a standard tuning mix. The mass error for the [M-H]- ion must be < 5 ppm to definitively confirm the empirical formula (C10H9N3O2).

  • MS/MS Fragmentation: Isolate the [M-H]- precursor ( m/z ~202.06) and apply a normalized collision energy (NCE) of 20–30 eV. Extract chromatograms for the[M-H-NO2]- fragment.

Protocol 3: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality & Mechanism: While NMR elucidates solution-state dynamics, solid-state ATR-FTIR is imperative for probing the crystalline lattice. It directly measures the N-H stretching frequency—which shifts based on the strength of solid-state intermolecular hydrogen bonding—and confirms the presence of the nitro group via its distinct asymmetric and symmetric stretching modes[5].

Step-by-Step Procedure:

  • Background Collection: Clean the diamond ATR crystal with LC-grade isopropanol and collect an ambient air background spectrum.

  • Sample Loading: Deposit ~2 mg of the solid compound directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Validation Checkpoint: Monitor the live spectral preview. Ensure the maximum absorbance of the strongest peak is between 0.5 and 1.0 AU to prevent detector saturation and peak distortion.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ (minimum 32 co-added scans).

  • Peak Assignment: Identify the diagnostic NO2 asymmetric stretch (~1530 cm⁻¹) and symmetric stretch (~1350 cm⁻¹)[5].

Quantitative Data Synthesis

The table below summarizes the expected analytical signatures for 4-Nitro-3-(m-tolyl)-1H-pyrazole across the described modalities.

Analytical ModalityTarget ParameterExpected SignatureMechanistic Rationale
1H NMR (DMSO-d6)Pyrazole C5-H δ 8.0 – 8.5 ppm (singlet)Strong deshielding by the adjacent C4-NO2 group.
15N NMR (DMSO-d6)N-H / =N- δ ~ -190 ppm / ~ -90 ppmDifferentiates pyrrole-like vs. pyridine-like nitrogen states.
HRMS (ESI-)[M-H]- m/z 202.0616 (theoretical)Deprotonation is highly favored by the electron-withdrawing NO2.
HRMS/MS (CID)[M-H-NO2]- m/z 156.06Characteristic homolytic/heterolytic cleavage of the C-NO2 bond.
ATR-FTIR NO2 Asymmetric~ 1530 cm⁻¹N-O bond stretching specific to the nitro functional group.
ATR-FTIR N-H Stretch3100 – 3250 cm⁻¹ (broad)Reflects the extent of solid-state intermolecular hydrogen bonding.

References

  • Diazido nitro pyrazoles: unlocking high-performance primary explosives with binder capabilities - Journal of Materials Chemistry A (RSC Publishing). 2

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC (NIH). 1

  • Nitrogen-15 nuclear magnetic resonance spectroscopy. Effects of hydrogen bonding and protonation on nitrogen chemical shifts of pyrazoles - The Journal of Organic Chemistry (ACS Publications).3

  • Optimized Synthesis of Novel Pyrazole Based Thiazole Derivatives and their Antimicrobial Evaluation - SciSpace. 4

  • 3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem (NIH). 5

Sources

Method

Scale-Up Synthesis and Process Optimization of 4-Nitro-3-(m-tolyl)-1H-pyrazole

Executive Summary & Mechanistic Rationale The synthesis of 4-nitro-3-arylpyrazoles is a critical transformation in the development of kinase inhibitors, energetic materials, and advanced agrochemicals. The target molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of 4-nitro-3-arylpyrazoles is a critical transformation in the development of kinase inhibitors, energetic materials, and advanced agrochemicals. The target molecule, 4-Nitro-3-(m-tolyl)-1H-pyrazole , presents a unique scale-up challenge: constructing the pyrazole core efficiently while ensuring strict regiocontrol during the subsequent electrophilic aromatic nitration.

To achieve a scalable, self-validating process, we bypass traditional cryogenic Claisen condensations (which rely on highly reactive bases and ethyl formate) in favor of a robust N,N-Dimethylformamide dimethyl acetal (DMF-DMA) mediated enaminone synthesis[1]. This C1-synthon approach is highly atom-economical and seamlessly transitions into a hydrazine-mediated cyclization. Finally, the regioselective nitration is driven by the inherent electronic activation of the pyrazole C4-position. By utilizing a precisely calibrated mixed-acid system (fuming HNO₃ / conc. H₂SO₄), the nitronium ion (NO₂⁺) selectively attacks the C4 position, avoiding undesired nitration of the m-tolyl ring[2]. Aromatic nitration is highly exothermic and multiphase; therefore, strict thermal management is required to prevent thermal runaway and ensure high isomeric purity[3].

Visualized Synthetic Workflow & Mechanism

Workflow A 3'-Methylacetophenone + DMF-DMA B (E)-3-(dimethylamino)-1- (m-tolyl)prop-2-en-1-one A->B Toluene, 110°C - MeOH C 3-(m-tolyl)-1H-pyrazole B->C N2H4·H2O, EtOH, 78°C - HNMe2, - H2O D 4-Nitro-3-(m-tolyl)- 1H-pyrazole C->D Fuming HNO3 / H2SO4 0°C -> 50°C

Figure 1. Three-stage synthetic workflow for the scale-up of 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Mechanism HNO3 Fuming HNO3 + H2SO4 NO2 Nitronium Ion (NO2+) HNO3->NO2 Protonation & Dehydration Sigma Wheland Intermediate (C4-Nitrated Pyrazolium) NO2->Sigma Pyr 3-(m-tolyl)-1H-pyrazole Pyr->Sigma Electrophilic Attack at C4 Position Prod 4-Nitro-3-(m-tolyl)-1H-pyrazole Sigma->Prod Deprotonation & Rearomatization

Figure 2. Logical relationship and mechanistic pathway of the regioselective C4-nitration.

Quantitative Data & Process Parameters

To facilitate rapid comparison and technology transfer, the critical process parameters (CPPs) and expected quantitative outcomes for the three-stage synthesis are summarized below.

Process StageReactants / ReagentsSolventTemp (°C)Time (h)IPC MethodExpected Yield
1. Enaminone Formation 3'-Methylacetophenone, DMF-DMAToluene110 (Reflux)4.0TLC / GC-MS88 - 92%
2. Pyrazole Cyclization Enaminone, Hydrazine HydrateEthanol78 (Reflux)3.0HPLC85 - 90%
3. Regioselective Nitration 3-(m-tolyl)-1H-pyrazole, Fuming HNO₃Conc. H₂SO₄0 → 501.5HPLC80 - 85%

Step-by-Step Experimental Protocols

Stage 1: Synthesis of (E)-3-(dimethylamino)-1-(m-tolyl)prop-2-en-1-one

Causality & Design: DMF-DMA acts as a highly efficient formylating equivalent. Utilizing toluene as a solvent allows for the azeotropic removal of methanol (a reaction byproduct), which drives the equilibrium toward complete enaminone formation[1].

  • Charge: Equip a jacketed glass reactor with a mechanical stirrer, Dean-Stark trap, and reflux condenser. Charge the reactor with 3'-Methylacetophenone (1.0 equiv, 1.0 kg) and anhydrous toluene (5.0 L).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.3 equiv, 1.15 kg) in a single portion at room temperature.

  • Heating & Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Maintain reflux while continuously removing the methanol/toluene azeotrope via the Dean-Stark trap.

  • In-Process Control (IPC): After 4 hours, sample the deep orange solution. Confirm <2% starting material via GC-MS or TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the reactor to 20 °C. Concentrate the mixture under reduced pressure to remove residual toluene and unreacted DMF-DMA. The resulting crystalline orange solid is used directly in the next step without further purification.

Stage 2: Synthesis of 3-(m-tolyl)-1H-pyrazole

Causality & Design: Hydrazine hydrate acts as a bis-nucleophile. The initial Michael-type addition of the terminal NH₂ to the β-carbon of the enaminone is followed by intramolecular cyclization and the elimination of dimethylamine gas[1].

  • Charge: Dissolve the crude enaminone from Stage 1 in absolute ethanol (6.0 L) within a reactor vented to an acid scrubber (to neutralize evolving dimethylamine).

  • Cyclization: Dropwise add Hydrazine hydrate (64% aqueous, 1.2 equiv, 0.45 kg) over 30 minutes at 25 °C. An initial mild exotherm will be observed.

  • Reflux: Heat the reaction mixture to reflux (78 °C) and stir for 3 hours.

  • IPC & Workup: Verify completion via HPLC (<1% enaminone remaining). Cool the mixture to room temperature and concentrate under vacuum to 30% of its original volume.

  • Precipitation: Pour the concentrated residue into ice-cold water (10 L) under vigorous stirring. Filter the resulting off-white precipitate, wash with cold water (2 x 2 L), and dry in a vacuum oven at 50 °C to constant weight.

Stage 3: Regioselective Nitration to 4-Nitro-3-(m-tolyl)-1H-pyrazole

Causality & Design: The pyrazole ring is heavily activated toward electrophilic aromatic substitution at the C4 position. By pre-forming the pyrazolium sulfate salt in concentrated H₂SO₄, we protect the basic nitrogens while directing the highly reactive nitronium ion (NO₂⁺) exclusively to C4. Strict temperature control is vital to prevent the nitration of the moderately activated m-tolyl ring[2][3].

  • Formation of Pyrazole Sulfate: Charge a reactor with concentrated H₂SO₄ (98%, 4.0 L) and cool to 0–5 °C. Slowly add 3-(m-tolyl)-1H-pyrazole (1.0 equiv, 1.0 kg) in small portions over 1 hour, maintaining the internal temperature below 10 °C to manage the heat of protonation.

  • Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by adding fuming HNO₃ (98%, 1.5 equiv, 0.60 kg) to concentrated H₂SO₄ (1.0 L) at 0 °C.

  • Nitration: Dropwise add the nitrating mixture to the pyrazole sulfate solution over 2 hours. Maintain the internal temperature strictly between 0 °C and 5 °C during the addition.

  • Thermal Maturation: Once the addition is complete, gradually warm the reactor to 50 °C and hold for 1.5 hours to drive the reaction to completion[2].

  • Quenching (Self-Validating Step): Cool the mixture to 10 °C and slowly pour it over crushed ice (15 kg) under vigorous mechanical stirring. A dense, pale-yellow precipitate of the target 4-nitropyrazole will crash out immediately.

  • Isolation: Filter the solid, wash extensively with cold water until the filtrate reaches pH > 5, and recrystallize from an ethyl ether/hexane mixture to afford high-purity 4-Nitro-3-(m-tolyl)-1H-pyrazole.

References

  • Benchchem. "DMF-DMA | 4637-24-5". Benchchem Technical Guides.
  • Guidechem. "How to Synthesize 4-Nitropyrazole Efficiently? - FAQ". Guidechem Resources.
  • Thieme Connect. "Research Progress on Continuous-Flow Nitrification Technology and Equipment". Synthesis Reviews.

Sources

Application

Application Notes &amp; Protocols for the Development of Novel Catalysts Using Pyrazole Ligands

Introduction: The Pyrazole Scaffold as a Privileged Platform for Catalyst Design In the landscape of modern catalysis, the rational design of ligands is the cornerstone of developing efficient, selective, and robust meta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Privileged Platform for Catalyst Design

In the landscape of modern catalysis, the rational design of ligands is the cornerstone of developing efficient, selective, and robust metal-based catalysts. Among the myriad of heterocyclic scaffolds, pyrazoles have emerged as a uniquely versatile and powerful class of ligands.[1] Their utility stems from a combination of inherent structural and electronic properties that can be meticulously tailored to meet the demands of a vast range of chemical transformations, from cross-coupling reactions to polymerization.[2][3]

The strength of the pyrazole ligand lies in its tunable nature. The two adjacent nitrogen atoms provide well-defined coordination sites for transition metals, while the carbon backbone of the five-membered ring can be functionalized with a wide array of substituents.[2] This allows for the fine-tuning of both the steric environment around the metal center and the electronic properties of the resulting complex. Bulky substituents can create a specific coordination pocket to enhance selectivity, while electron-donating or -withdrawing groups can modulate the reactivity of the metallic core.[4]

Furthermore, the distinction between N-substituted (aprotic) and N-unsubstituted (protic) pyrazoles opens another dimension for catalyst design. Protic pyrazoles, possessing an N-H group, can engage in "metal-ligand cooperation," where the N-H bond actively participates in the catalytic cycle, often facilitating bond activation or proton transfer steps.[5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the synthesis and application of pyrazole-based catalysts, grounded in mechanistic principles and field-proven insights.

Part I: Ligand Design and Synthesis

The journey to a novel catalyst begins with the ligand. The choice of substituents on the pyrazole ring directly influences the performance of the final catalyst. For instance, bulky groups like tert-butyl or phenyl at the 3- and 5-positions can enhance catalyst stability and influence selectivity in cross-coupling reactions.[2] For asymmetric catalysis, chiral moieties can be incorporated to induce enantioselectivity.

The most common and reliable method for synthesizing 3,5-disubstituted pyrazoles is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This method is high-yielding and allows for significant variation in the R-groups.

Ligand_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Process cluster_product Product Diketone 1,3-Diketone Reaction Cyclocondensation (e.g., in Ethanol, Reflux) Diketone->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Pyrazole 3,5-Disubstituted Pyrazole Ligand Reaction->Pyrazole Formation of Pyrazole Ring

Caption: General workflow for pyrazole ligand synthesis.

Protocol 1: Synthesis of 3,5-di-tert-butyl-1H-pyrazole

This protocol describes a standard procedure for synthesizing a sterically hindered pyrazole ligand, which is useful for creating robust palladium catalysts.

Materials:

  • 2,2,6,6-tetramethyl-3,5-heptanedione (1,3-diketone, 1.0 equiv)

  • Hydrazine monohydrate (1.2 equiv)

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard reflux apparatus, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2,2,6,6-tetramethyl-3,5-heptanedione (1.0 equiv) and anhydrous ethanol (approx. 0.5 M concentration).

  • Addition of Reagents: Begin stirring the solution and add hydrazine monohydrate (1.2 equiv) dropwise. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diketone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash neutralizes the acetic acid catalyst.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure 3,5-di-tert-butyl-1H-pyrazole as a white solid.

Part II: Catalyst Synthesis and Characterization

Once the ligand is synthesized, it is complexed with a metal salt to form the active catalyst or precatalyst. Palladium complexes are workhorses in C-C and C-N bond formation.[6] The synthesis typically involves reacting the pyrazole ligand with a palladium(II) source like palladium(II) chloride.

Protocol 2: Synthesis of Dichloro-bis(3,5-dimethylpyrazole)palladium(II) Precatalyst

This protocol details the preparation of a common and stable Pd(II)-pyrazole precatalyst. Such precatalysts are readily activated in situ to the catalytically active Pd(0) species.

Materials:

  • 3,5-dimethylpyrazole (2.0 equiv)

  • Palladium(II) chloride (PdCl₂, 1.0 equiv)

  • Methanol (anhydrous)

  • Acetonitrile (anhydrous)

  • Standard Schlenk line and glassware for inert atmosphere techniques

Procedure:

  • Solubilization of PdCl₂: PdCl₂ has low solubility. To prepare a soluble starting complex, add PdCl₂ (1.0 equiv) to a Schlenk flask and add anhydrous acetonitrile. Stir the suspension to form a solution of [PdCl₂(MeCN)₂]. This step is crucial for achieving a homogeneous reaction.

  • Ligand Addition: In a separate Schlenk flask, dissolve 3,5-dimethylpyrazole (2.0 equiv) in anhydrous methanol.

  • Complexation: Under an inert atmosphere (Argon or Nitrogen), transfer the methanolic solution of the pyrazole ligand dropwise to the stirring solution of [PdCl₂(MeCN)₂].

  • Precipitation: Upon addition, a solid precipitate (typically yellow-orange) of the desired complex [PdCl₂(3,5-dimethylpyrazole)₂] will form. Continue stirring at room temperature for 1-2 hours to ensure complete reaction.

  • Isolation: Isolate the solid product by filtration under inert atmosphere. Wash the solid with cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the complex under high vacuum to yield the final product. The complex should be stored under an inert atmosphere.

Characterization of the Catalyst Complex

Confirming the structure and purity of the synthesized complex is a critical, self-validating step.

  • ¹H NMR: In the complex, coordination to the palladium center will cause a shift in the ligand's proton signals compared to the free ligand. The N-H proton signal, if present, often broadens and shifts significantly downfield (e.g., to 13-14 ppm).[7]

  • FT-IR Spectroscopy: Coordination of the pyrazole nitrogen to palladium alters the vibrational modes of the pyrazole ring. A characteristic shift in the ring breathing mode (e.g., from ~1577 cm⁻¹ in the free ligand to ~1571 cm⁻¹ in the complex) is indicative of successful coordination.[7]

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which must match the calculated values for the proposed formula, [PdCl₂(Ligand)₂], to confirm purity and stoichiometry.

  • Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination geometry around the palladium center (typically square planar for Pd(II)).[8][9]

Part III: Application Protocols and Performance Evaluation

The true test of a novel catalyst is its performance in a chemical reaction. Here, we provide detailed protocols for two major applications of pyrazole-based catalysts.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Pyrazole-ligated palladium catalysts are highly effective for this transformation.[1] The ligand stabilizes the palladium species throughout the catalytic cycle, preventing decomposition into inactive palladium black.[2]

Suzuki_Cycle Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Ar-X) Transmetal L₂Pd(II)(Ar)(Ar') OxAdd->Transmetal Transmetalation (Ar'-B(OR)₂ + Base) Transmetal:e->Pd0:w  Regeneration Product Ar-Ar' Transmetal->Product Reductive Elimination center

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., [PdCl₂(pyrazole)₂], 0.5-2 mol%) and any additional co-ligand if required.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the catalytically active Pd(0) species.

  • Solvent Addition: Add anhydrous solvent (e.g., Toluene or Dioxane, to a concentration of 0.1-0.5 M) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath (typically 80-110 °C) and stir vigorously. Monitor the reaction by TLC or GC/MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the base and palladium residues. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Performance Data: Suzuki-Miyaura Coupling

The choice of pyrazole ligand has a profound impact on catalytic efficiency. Sterically bulky ligands often lead to higher yields.

EntryAryl HalideLigand Substituents (R¹, R²)Catalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Reference
1BromobenzeneH, H0.33140462[2]
2BromobenzenePhenyl, Phenyl0.33140498[2]
34-Bromotoluenetert-Butyl, tert-Butyl0.33140474[2]
44-Bromoanisole3,5-dimethyl-1H-pyrazole180694[10]
51-Bromo-4-nitrobenzenePhenyl, Phenyl0.331404>99[2]
Application Protocol 2: Ring-Opening Polymerization (ROP) of L-Lactide

Titanium complexes are effective catalysts for the ROP of cyclic esters like L-lactide to produce biodegradable polylactide (PLA).[11] Adding pyrazole ligands can dramatically enhance the catalytic activity of simple titanium alkoxides, enabling polymerization even at room temperature.[12] This is attributed to a cooperative effect, potentially involving dinuclear titanium species bridged by pyrazole ligands.[12]

Experimental Protocol:

  • Catalyst Preparation (in situ): In a nitrogen-filled glovebox, add the pyrazole ligand (e.g., 3,5-dimethylpyrazole, 1.0 equiv) to a vial containing anhydrous toluene. Add the titanium precursor (e.g., Titanium(IV) isopropoxide, Ti(OiPr)₄, 1.0 equiv) and stir at room temperature for 1 hour to allow for complex formation.

  • Monomer Addition: In a separate vial, dissolve L-lactide (e.g., 100 equiv relative to Ti) in anhydrous toluene.

  • Polymerization: Add the monomer solution to the catalyst solution to initiate the polymerization. The reaction can be run at temperatures ranging from room temperature to 60 °C.

  • Monitoring: Monitor the reaction by taking aliquots at timed intervals and analyzing the monomer conversion using ¹H NMR spectroscopy.

  • Termination and Precipitation: Quench the reaction by exposing it to air and adding a small amount of acidified methanol. Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Isolation and Analysis: Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum. Analyze the resulting polylactide for its number-average molecular weight (Mₙ) and polydispersity index (Đ or PDI) using Gel Permeation Chromatography (GPC).

Performance Data: Ring-Opening Polymerization of L-Lactide

The addition of pyrazole ligands significantly boosts the activity of Ti(OiPr)₄.

EntryCatalyst System[LA]:[Ti] RatioTemp (°C)Time (h)Conversion (%)Mₙ (GPC, g/mol )Đ (PDI)Reference
1Ti(OiPr)₄ only50:16024194,1001.15[12]
2Ti(OiPr)₄ + 3-furyl-Pz50:1608988,9001.10[12]
3Ti(OiPr)₄ only100:1RT725--[12]
4Ti(OiPr)₄ + 3,5-di-tert-butyl-Pz100:1RT49915,3001.13[12]
5Ti(OiPr)₄ + 3,5-dimethyl-Pz300:160489137,1001.49[12]

Conclusion and Future Outlook

Pyrazole-based ligands offer a robust and highly adaptable platform for the development of novel homogeneous catalysts. The straightforward synthesis of the pyrazole core, coupled with the ability to strategically modify its substituents, provides chemists with precise control over the catalyst's steric and electronic environment. The protocols and data presented herein demonstrate the successful application of these catalysts in key synthetic transformations, highlighting their potential to outperform traditional systems.

Future research will likely focus on the development of chiral pyrazole ligands for more complex asymmetric syntheses, the immobilization of these catalysts on solid supports for improved recyclability, and a deeper computational and experimental exploration of metal-ligand cooperative effects to unlock new reaction pathways. As the demand for more efficient and selective chemical processes grows, pyrazole-based catalysts are poised to remain at the forefront of innovation in catalysis.

References

  • Youngs, W. J., et al. (2000). Synthesis and structure of isomeric palladium(II)-pyrazole chelate complexes with and without an N-H group as hydrogen bond donor. Dalton Transactions. [Link]

  • Barra, C. V., et al. (2008). New palladium(II) complexes with pyrazole ligands. Journal of Coordination Chemistry. [Link]

  • Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances. [Link]

  • Garrido, F., et al. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction. Molecules. [Link]

  • Valente, A. A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. ChemCatChem. [Link]

  • El-Gamel, N. E. A., et al. (2022). Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen- Donor Ligands. Molecules. [Link]

  • Lin, W.-S., & Kuwata, S. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules. [Link]

  • Wang, T.-F., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Advances. [Link]

  • Gaber, A., et al. (2021). Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand. Molecules. [Link]

  • Dixon, K. R., et al. (1978). Cationic pyrazole complexes of palladium and platinum. Inorganic Chemistry. [Link]

  • Gaber, A., et al. (2021). Synthesis, Structure and In Vitro Anticancer Activity of Pd(II) Complex of Pyrazolyl-s-Triazine Ligand; A New Example of Metal-Mediated Hydrolysis of s-Triazine Pincer Ligand. MDPI. [Link]

  • Mhlongo, N. N., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Publishing. [Link]

  • Das, P., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC. [Link]

  • Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

  • Taradi, M., et al. (2021). Palladium(ii) complexes bearing 1-iminothiolate-3,5-dimethylpyrazoles: synthesis, cytotoxicity, DNA binding and enzymatic inhibition studies. New Journal of Chemistry. [Link]

  • Wang, T.-F., et al. (2020). Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Plot of number-averaged molecular weights, Mn (KDa), and PDI values versus time (minutes) for PCLs produced by catalyst 4. ResearchGate. [Link]

  • Szostak, M., et al. (2017). Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Angewandte Chemie. [Link]

  • Carrow, B. P. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]

  • Meng, G., et al. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage. Organic Letters. [Link]

  • MacNair, A. J., et al. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]

  • Chien, C.-H. (2014). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]

  • Boggioni, L., et al. (2022). Are Well Performing Catalysts for the Ring Opening Polymerization of l-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process? A Case Study. Organometallics. [Link]

  • Chen, E. Y.-X., et al. (2024). Recent Advances in the Titanium-Based Catalysts for Ring-Opening Polymerization. ACS Catalysis. [Link]

  • Porter, K. A. (2006). Ring Opening Polymerization of Lactide for The synthesis of Poly (Lactic Acid). University of Pennsylvania Chemistry Department. [Link]

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Method

Application Note: Mechanistic Investigation and Synthesis Protocols for 4-Nitro-3-(m-tolyl)-1H-pyrazole

Executive Summary & Scientific Rationale 4-Nitro-3-(m-tolyl)-1H-pyrazole is a highly versatile heterocyclic intermediate utilized extensively in the development of advanced pharmacophores and energetic materials[1]. In m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-Nitro-3-(m-tolyl)-1H-pyrazole is a highly versatile heterocyclic intermediate utilized extensively in the development of advanced pharmacophores and energetic materials[1]. In medicinal chemistry, it serves as a critical precursor for 4-amino-3-arylpyrazoles, which are privileged scaffolds in the design of brain-penetrant kinase inhibitors, such as those targeting Leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease models[2].

The nitro group at the C4 position is strategically significant: it acts as a robust, masked amine that can survive harsh upstream cross-coupling conditions, and it profoundly modulates the electronic landscape of the pyrazole core. This application note delineates the mechanistic pathways, quantitative optimization data, and self-validating experimental protocols for synthesizing this compound via two orthogonal routes: Regioselective Electrophilic Nitration and Suzuki-Miyaura Cross-Coupling .

Mechanistic Pathways & Causality

Pathway A: Regioselective Electrophilic Nitration

The direct nitration of 3-(m-tolyl)-1H-pyrazole is highly regioselective for the C4 position.

  • Causality & Electronic Landscape: The pyrazole ring contains a pyrrole-like nitrogen (which donates electron density via resonance) and a pyridine-like nitrogen (which withdraws electron density via induction). The C4 carbon is situated β to both heteroatoms, making it the most electron-rich site on the heterocyclic ring. Upon introduction of the nitronium ion ( NO2+​ ), electrophilic attack at C4 generates a Wheland intermediate that is highly resonance-stabilized by the adjacent nitrogen lone pairs[1].

  • Thermodynamic Control: The reaction must be strictly temperature-controlled (0–5 °C) because elevated temperatures can lead to oxidative cleavage of the pyrazole ring or non-selective nitration of the m-tolyl moiety[2].

Pathway B: Suzuki-Miyaura Cross-Coupling

An alternative, highly modular route involves the cross-coupling of 3-bromo-4-nitro-1H-pyrazole with m-tolylboronic acid.

  • Causality & Catalyst Selection: The highly electron-withdrawing nature of the C4-nitro group drastically depletes electron density from the pyrazole core. This electronic deficiency accelerates the initial oxidative addition of the Pd(0) catalyst into the C3-Br bond[3]. However, this same electron deficiency can severely retard the subsequent reductive elimination step. To counteract this, a bulky, electron-rich bidentate ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene) is employed. Its large bite angle physically forces the aryl groups closer together on the palladium center, driving the reductive elimination forward and preventing competitive protodeboronation[3].

Visualizations of Workflows and Mechanisms

Workflow A 3-Bromo-4-nitro- 1H-pyrazole C Suzuki-Miyaura Coupling (Pd) A->C B m-Tolylboronic Acid B->C D 4-Nitro-3-(m-tolyl)- 1H-pyrazole C->D E Catalytic Reduction (H2) D->E F 4-Amino-3-(m-tolyl)- 1H-pyrazole E->F

Logical workflow for the synthesis and downstream application of 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Mechanism N1 3-(m-Tolyl)-1H-pyrazole N3 Electrophilic Attack at C4 Position N1->N3 π-electron donation N2 Nitronium Ion (NO2+) N2->N3 Electrophile N4 Wheland Intermediate (Resonance Stabilized) N3->N4 N5 Deprotonation by HSO4- N4->N5 Rearomatization N6 4-Nitro-3-(m-tolyl)-1H-pyrazole N5->N6

Mechanistic pathway of the electrophilic aromatic nitration at the C4 position.

Quantitative Data & Optimization

To ensure maximum throughput and purity, both synthetic routes were optimized. The tabulated data below summarizes the critical reaction parameters and their impact on the final yield.

Table 1: Optimization of Nitration Conditions (Pathway A)

Nitrating AgentSolventTemp (°C)Yield (%)Mechanistic Observation
HNO3​ (68%)AcOH2545Incomplete conversion; weak electrophile generation.
Fuming HNO3​ H2​SO4​ 2562Significant oxidative degradation of the pyrazole core.
Fuming HNO3​ H2​SO4​ 0–5 89 Clean conversion, high regioselectivity, high purity.
NH4​NO3​ / TFAA CH3​CN 075Milder alternative, but requires extended reaction times[2].

Table 2: Optimization of Suzuki-Miyaura Coupling (Pathway B)

Catalyst (5 mol%)BaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ Na2​CO3​ Toluene/ H2​O 10035Sluggish reductive elimination due to electron-deficient core.
Pd(OAc)2​ / SPhos K3​PO4​ Dioxane/ H2​O 9068Moderate protodeboronation observed.
Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O 90 92 Rapid conversion; large bite angle forces reductive elimination.

Self-Validating Experimental Protocols

Protocol 1: Electrophilic Nitration of 3-(m-tolyl)-1H-pyrazole
  • Preparation: In a rigorously dried 250 mL round-bottom flask, dissolve 3-(m-tolyl)-1H-pyrazole (10.0 g, 1.0 equiv) in concentrated sulfuric acid ( H2​SO4​ , 50 mL). Causality: H2​SO4​ acts as both the solvent and the strong acid catalyst required to generate the active nitronium ion from nitric acid.

  • Thermal Control: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Strict thermal control prevents the highly exothermic nitration from causing oxidative degradation of the pyrazole core[2].

  • Nitronium Generation: Slowly add fuming nitric acid (1.2 equiv) dropwise over 30 minutes via an addition funnel, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Evolution: Allow the mixture to stir for 2 hours at 0–5 °C.

  • Validation Checkpoint (In-Process): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The starting material ( Rf​ ~0.4) will be completely consumed and replaced by a more polar, highly UV-active spot ( Rf​ ~0.25).

  • Quenching & Isolation: Carefully pour the acidic mixture over 300 g of crushed ice under vigorous stirring. Causality: The sudden shift in the dielectric constant of the medium forces the highly hydrophobic nitrated product to crash out of solution.

  • Validation Checkpoint (Visual): Immediate formation of a pale yellow precipitate confirms successful conversion. Filter the solid, wash with cold distilled water until the filtrate is pH neutral, and dry under high vacuum.

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Preparation: Charge a Schlenk flask with 3-bromo-4-nitro-1H-pyrazole (5.0 g, 1.0 equiv), m-tolylboronic acid (1.2 equiv), and anhydrous K2​CO3​ (2.5 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv). Causality: The bidentate dppf ligand is mandatory here; its geometry accelerates the otherwise sluggish reductive elimination caused by the electron-withdrawing nitro group[3].

  • Degassing: Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v, 50 mL). Purge the suspension with N2​ gas for 15 minutes. Causality: Ambient oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.

  • Heating: Seal the flask and heat the biphasic mixture to 90 °C for 12 hours.

  • Validation Checkpoint (In-Process): The reaction mixture will transition from a pale, heterogeneous suspension to a dark, homogeneous organic layer as the palladium actively cycles.

  • Purification & NMR Validation: Cool to room temperature, extract with EtOAc (3 x 50 mL), dry over Na2​SO4​ , and concentrate. Purify via flash chromatography. Post-reaction 1H NMR of the isolated solid must show a characteristic singlet at ~8.3 ppm (C5-H of the pyrazole), confirming the retention of the pyrazole core and the deshielding effect of the newly adjacent nitro group[4].

References

  • [1] Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PMC (National Institutes of Health) URL:[Link]

  • [3] Title: Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

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Application

Application Notes and Protocols for Exploring the Antimicrobial Potential of 4-Nitro-3-(m-tolyl)-1H-pyrazole Derivatives

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent di...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents and the Promise of Pyrazole Scaffolds

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents with novel mechanisms of action.[1] In this context, heterocyclic compounds, particularly those containing the pyrazole nucleus, have garnered significant attention from the medicinal chemistry community. Pyrazole derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[2][3] The incorporation of a nitro group, a well-known pharmacophore in antimicrobial drugs, into the pyrazole scaffold is a promising strategy for developing new and effective therapeutic agents.[4][5] Nitroaromatic compounds often exert their antimicrobial effects through intracellular reduction, leading to the formation of reactive nitro anion radicals that can damage cellular macromolecules.[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on exploring the antimicrobial potential of a specific class of pyrazole derivatives: 4-Nitro-3-(m-tolyl)-1H-pyrazoles. We present detailed protocols for the synthesis, characterization, and evaluation of the antimicrobial efficacy and safety profile of these compounds.

Synthesis and Characterization of 4-Nitro-3-(m-tolyl)-1H-pyrazole Derivatives

The synthesis of 4-Nitro-3-(m-tolyl)-1H-pyrazole can be achieved through a multi-step process, adapted from established methods for similar pyrazole derivatives.[7][8] The general workflow involves the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydrazine and subsequent nitration.

Experimental Workflow for Synthesis

A m-Tolualdehyde + Acetophenone B Claisen-Schmidt Condensation (NaOH, Ethanol) A->B Reactants C 1-(m-tolyl)-3-phenylprop-2-en-1-one (Chalcone) B->C Intermediate D Cyclization with Hydrazine Hydrate (Ethanol, Acetic Acid) C->D Reactant E 3-(m-tolyl)-5-phenyl-1H-pyrazole D->E Intermediate F Nitration (HNO3, H2SO4) E->F Reactant G 4-Nitro-3-(m-tolyl)-5-phenyl-1H-pyrazole F->G Final Product

Caption: Synthesis workflow for 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Protocol 1: Synthesis of 4-Nitro-3-(m-tolyl)-1H-pyrazole
  • Step 1: Synthesis of 1-(m-tolyl)-3-phenylprop-2-en-1-one (Chalcone)

    • In a flask, dissolve m-tolualdehyde and acetophenone in ethanol.

    • Slowly add an aqueous solution of sodium hydroxide while stirring at room temperature.

    • Continue stirring for 2-3 hours until a precipitate forms.

    • Filter the precipitate, wash with cold water, and recrystallize from ethanol to obtain the chalcone.

  • Step 2: Synthesis of 3-(m-tolyl)-5-phenyl-1H-pyrazole

    • Reflux the chalcone with hydrazine hydrate in ethanol with a catalytic amount of acetic acid for 4-6 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the pyrazole derivative.

  • Step 3: Nitration of 3-(m-tolyl)-5-phenyl-1H-pyrazole

    • Dissolve the pyrazole derivative from Step 2 in concentrated sulfuric acid at 0°C.

    • Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.

    • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

    • Pour the reaction mixture onto crushed ice.

    • Filter the precipitate, wash thoroughly with water until neutral, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the final product, 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Characterization

The synthesized compounds should be characterized using standard spectroscopic methods to confirm their structure and purity.[4][7]

  • FT-IR (Fourier Transform Infrared) Spectroscopy: To identify the presence of key functional groups such as N-H, C=N, and NO₂.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) and ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: To elucidate the chemical structure and confirm the position of substituents on the pyrazole ring.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

In Vitro Antimicrobial Susceptibility Testing

The initial step in evaluating the antimicrobial potential of the synthesized pyrazole derivatives is to determine their in vitro activity against a panel of clinically relevant microorganisms. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[9]

Experimental Workflow for Antimicrobial Susceptibility Testing

A Prepare Stock Solution of 4-Nitro-3-(m-tolyl)-1H-pyrazole B Serial Dilution in 96-well plate A->B C Inoculate with Standardized Bacterial/Fungal Suspension B->C D Incubate at 37°C for 24h C->D E Determine MIC (Lowest concentration with no visible growth) D->E F Subculture from clear wells onto agar plates E->F G Incubate at 37°C for 24h F->G H Determine MBC (Lowest concentration with no growth) G->H

Caption: Workflow for MIC and MBC determination.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation of Test Compound: Prepare a stock solution of the 4-Nitro-3-(m-tolyl)-1H-pyrazole derivative in a suitable solvent (e.g., DMSO).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[10] The concentration range should be selected based on the expected potency of the compound.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (microorganism with no compound) and a negative control (broth medium only). Seal the plate and incubate at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
  • Subculturing: Following the MIC determination, take an aliquot from each well that shows no visible growth and subculture it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates at 37°C for 24-48 hours.

  • Determination of MBC/MFC: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Data Presentation: MIC and MBC Values
CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)
4-Nitro-3-(m-tolyl)-1H-pyrazoleStaphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Candida albicans
Aspergillus niger
Standard AntibioticStaphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Standard AntifungalCandida albicans
Aspergillus niger

Cytotoxicity and Safety Evaluation

A critical aspect of antimicrobial drug development is to ensure that the compounds are selectively toxic to pathogens with minimal effects on host cells.[1] Therefore, it is essential to evaluate the cytotoxicity of the 4-Nitro-3-(m-tolyl)-1H-pyrazole derivatives against mammalian cell lines.

Protocol 4: MTT Assay for Cell Viability

The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[11][12]

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in the cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include untreated cells as a negative control.

  • MTT Addition and Incubation: After a 24-hour incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Solubilization and Absorbance Measurement: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[10] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 5: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of plasma membrane integrity.[13]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation and Absorbance Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to untreated (spontaneous release) and fully lysed (maximum release) controls.[14]

Protocol 6: Hemolysis Assay

This assay assesses the lytic effect of the compounds on red blood cells (RBCs).[15]

  • Preparation of RBCs: Obtain fresh human or sheep red blood cells and wash them several times with phosphate-buffered saline (PBS) by centrifugation.[16] Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Compound Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the pyrazole derivative. Include PBS as a negative control (0% hemolysis) and a lytic agent (e.g., 1% Triton X-100) as a positive control (100% hemolysis).[16]

  • Incubation and Centrifugation: Incubate the plate at 37°C for 1 hour. Centrifuge the plate to pellet the intact RBCs.

  • Absorbance Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 405-414 nm.[15]

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive and negative controls.

Investigating the Mechanism of Action

Understanding the mechanism by which an antimicrobial agent kills or inhibits the growth of pathogens is crucial for its development. For pyrazole derivatives, potential mechanisms include the inhibition of essential enzymes like DNA gyrase or disruption of the bacterial cell membrane.

Hypothesized Mechanism of Action Pathway

cluster_0 Bacterial Cell A 4-Nitro-3-(m-tolyl)-1H-pyrazole (Enters Cell) B Intracellular Reduction of Nitro Group A->B C Reactive Nitro Intermediates B->C D DNA Gyrase C->D E Cell Membrane C->E F Inhibition of DNA Replication D->F G Membrane Depolarization & Loss of Integrity E->G H Bacterial Cell Death F->H G->H

Caption: Hypothesized mechanism of action for 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Protocol 7: DNA Gyrase Supercoiling Inhibition Assay

This assay determines if the compound inhibits the supercoiling activity of DNA gyrase, an essential bacterial enzyme.[17][18]

  • Reaction Setup: In a reaction tube, combine a reaction buffer (containing ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of the 4-Nitro-3-(m-tolyl)-1H-pyrazole derivative.

  • Enzyme Addition and Incubation: Add purified DNA gyrase to initiate the reaction and incubate at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.[17]

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA with increasing concentrations of the test compound.

Protocol 8: Bacterial Membrane Permeability Assay

This assay assesses the ability of the compound to disrupt the bacterial cell membrane.

  • Bacterial Suspension: Prepare a suspension of bacteria in a suitable buffer.

  • Fluorescent Dye Loading: Add a membrane potential-sensitive dye (e.g., DiSC₃(5)) or a membrane-impermeable DNA-binding dye (e.g., propidium iodide) to the bacterial suspension and incubate to allow for dye uptake or stabilization.[19]

  • Compound Addition: Add different concentrations of the pyrazole derivative to the bacterial suspension.

  • Fluorescence Measurement: Monitor the change in fluorescence over time using a fluorescence spectrophotometer. An increase in fluorescence indicates membrane depolarization or permeabilization.

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive framework for the systematic evaluation of 4-Nitro-3-(m-tolyl)-1H-pyrazole derivatives as potential antimicrobial agents. By following these detailed methodologies, researchers can effectively synthesize, characterize, and assess the antimicrobial efficacy, safety, and mechanism of action of these novel compounds. Promising candidates identified through this workflow can then be advanced to further preclinical and clinical development, contributing to the much-needed pipeline of new antimicrobial drugs.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). DNA gyrase supercoiling inhibition assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Microbiology - Antibacterial assay -Antimicrobial assay. Retrieved from [Link]

  • Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in molecular biology (Clifton, N.J.), 1548, 427–435. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Retrieved from [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • Springer Nature Experiments. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]

  • Le, C. F., Sa-Ei, K., & Lee, W. L. (2020). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in cellular and infection microbiology, 10, 596310. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Retrieved from [Link]

  • MDPI. (2025). Designing Novel Antimicrobial Agents from the Synthetic Antimicrobial Peptide (Pep-38) to Combat Antibiotic Resistance. Retrieved from [Link]

  • ResearchGate. (2024). What concentrations should be selected for hemolytic assay for antimicrobials?. Retrieved from [Link]

  • Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (2023). International Journal of Molecular Sciences, 24(3), 2826. Retrieved from [Link]

  • Frontiers in Microbiology. (2021). Prevalence of Antimicrobial Resistance and Hemolytic Phenotypes in Culturable Arctic Bacteria. Retrieved from [Link]

  • ACS Publications. (2023). Synthetic Star Nanoengineered Antimicrobial Polymers as Antibiofilm Agents: Bacterial Membrane Disruption and Cell Aggregation. Retrieved from [Link]

  • Meddocs Publishers. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

  • Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy. (2018). Biophysical journal, 114(10), 2446–2455. Retrieved from [Link]

  • A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. (2025). Analytical chemistry. Retrieved from [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved from [Link]

  • New synthetic antibacterial compound, 1-(2-hydroxyethyl)-3-nitro-4-pyrazole carboxamide. (1979). Antimicrobial agents and chemotherapy, 15(5), 672–675. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). International Journal of Drug Research and Technology, 9(1), 1-10. Retrieved from [Link]

  • Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1 H-pyrazole via [4 + 1] Cycloaddition. (2026). Organic letters. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL 3,4-DISUBSTITUTED PYRAZOLE DERIVATIVES. Retrieved from [Link]

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  • Organic & Biomolecular Chemistry. (n.d.). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Nitro-3-(m-tolyl)-1H-pyrazole

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity and yield optimization challenges during the nitration of aryl-substi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers facing regioselectivity and yield optimization challenges during the nitration of aryl-substituted pyrazoles.

The synthesis of 4-Nitro-3-(m-tolyl)-1H-pyrazole relies on the delicate balance of electrophilic aromatic substitution. While the pyrazole C-4 position is inherently nucleophilic, the presence of an activating m-tolyl group introduces competing reactive sites. This guide synthesizes field-proven causality, troubleshooting logic, and self-validating protocols to ensure high-yield, regioselective target generation.

Part 1: Troubleshooting & FAQs

Q1: My isolated yield is low, and 1 H-NMR indicates a mixture of regioisomers. Why is the m-tolyl ring getting nitrated? A: The conventional nitration protocol employs a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion ( NO2+​ )[1]. The 4-position of the pyrazole ring is typically the most susceptible to electrophilic attack due to the electronic effects of the ring nitrogen atoms[1], leading directly to 4-nitropyrazoles[2]. However, the m-tolyl group contains a methyl substituent that activates the benzene ring (ortho/para directing). If the internal reaction temperature exceeds 10 °C, the thermodynamic energy barrier for aryl nitration is breached, leading to competitive nitration on the benzene ring[3]. Actionable Fix: Strictly maintain the reaction temperature between 0–5 °C using an ice-salt bath and never exceed 1.1 equivalents of HNO3​ [4].

Q2: The reaction stalls, and TLC shows unreacted starting material even after 4 hours. How do I drive it to completion? A: This is a classic symptom of water contamination shifting the nitronium ion equilibrium:

HNO3​+2H2​SO4​⇌NO2+​+H3​O++2HSO4−​

If your sulfuric acid has absorbed atmospheric moisture (dropping below 98% concentration), the concentration of the active NO2+​ electrophile plummets. Actionable Fix: Use fresh, tightly sealed 98% H2​SO4​ and fuming HNO3​ (>90%). Pre-dry your 3-(m-tolyl)-1H-pyrazole starting material in a vacuum oven prior to the reaction.

Q3: I am losing a significant amount of product during the aqueous workup. How can I improve recovery? A: Pyrazoles possess a basic, pyridine-like nitrogen that becomes protonated in strongly acidic media, rendering the molecule highly water-soluble. If you attempt to extract the product while the aqueous phase is still highly acidic, the protonated 4-nitro-3-(m-tolyl)-1H-pyrazole will remain in the aqueous layer. Actionable Fix: After quenching over crushed ice, carefully neutralize the aqueous phase to pH 6.0–7.0 using saturated aqueous NaHCO3​ [4]. This converts the pyrazole back to its neutral, organic-soluble free-base form, allowing for near-quantitative extraction with ethyl acetate.

Q4: Direct nitration is consistently problematic for my specific analog. Is there a bottom-up alternative? A: Yes. If direct electrophilic nitration proves too difficult to optimize, you can utilize a highly regioselective cyclocondensation approach using nitroenamines[5]. By reacting an enaminone—such as 3-(dimethylamino)-1-(m-tolyl)-2-nitroprop-2-en-1-one—with hydrazine hydrate in ethanol, the pyrazole ring is constructed with the nitro group already locked at the 4-position[6]. This completely bypasses the regioselectivity challenges of direct nitration.

Part 2: Standard Operating Procedure (SOP)

This self-validating protocol details the regioselective direct nitration of 3-(m-tolyl)-1H-pyrazole, adapted from established mixed-acid methodologies[4].

Scale: 10.0 mmol Reagents:

  • 3-(m-tolyl)-1H-pyrazole: 1.58 g (10.0 mmol, 1.0 eq)

  • Concentrated H2​SO4​ (98%): 5.0 mL

  • Fuming HNO3​ (>90%): 0.48 mL (~11.0 mmol, 1.1 eq)

Step-by-Step Methodology:

  • Substrate Dissolution: Charge a dry 50 mL round-bottom flask equipped with a magnetic stir bar with 3-(m-tolyl)-1H-pyrazole (1.58 g). Slowly add 3.0 mL of concentrated H2​SO4​ . Stir until fully dissolved.

  • Thermal Equilibration: Submerge the flask in an ice-salt bath. Allow the internal temperature to reach 0–5 °C. Self-Validation: Do not proceed until a calibrated internal thermocouple reads ≤ 5 °C.

  • Nitrating Mixture Preparation: In a separate, pre-cooled vial, carefully add 0.48 mL of fuming HNO3​ to 2.0 mL of cold concentrated H2​SO4​ .

  • Controlled Addition: Transfer the nitrating mixture to an addition funnel. Add the mixture dropwise to the pyrazole solution over 30–45 minutes[4]. Critical: Adjust the drip rate to ensure the internal temperature never exceeds 10 °C.

  • Reaction Maturation: Once addition is complete, maintain stirring at 0–5 °C for 2 hours. Monitor completion via TLC (Alumina, Hexanes/EtOAc 3:1).

  • Quench & Neutralization: Pour the reaction mixture slowly over 30 g of vigorously stirred crushed ice. A crude precipitate may form. Carefully add saturated aqueous NaHCO3​ until the pH of the aqueous layer reaches 6.5[4].

  • Isolation: Extract the neutralized aqueous phase with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from ethanol.

Part 3: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield/impurity profile.

ParameterOptimal ConditionSub-optimal ConditionConsequence of Sub-optimal Condition
Temperature 0–5 °C> 15 °COvercoming activation energy for aryl nitration; formation of m-tolyl nitrated impurities[3].
HNO3​ Equivalents 1.05 – 1.10 eq> 1.50 eqDi-nitration events; generation of inseparable 4-nitro-3-(nitro-m-tolyl)-1H-pyrazole species.
H2​SO4​ Concentration 98% (Concentrated)< 90% (Aqueous)Sluggish kinetics; incomplete conversion due to suppressed NO2+​ generation equilibrium.
Workup pH 6.0 – 7.0< 2.0Severe product loss in the aqueous phase due to protonation of the pyrazole nitrogen[4].

Part 4: Mechanistic & Workflow Visualizations

Mechanism HNO3 HNO3 + 2H2SO4 Nitronium Nitronium Ion (NO2+) HNO3->Nitronium Dehydration Sigma C-4 Sigma Complex (Resonance Stabilized) Nitronium->Sigma Electrophilic Attack Pyrazole Protonated Pyrazole Core Pyrazole->Sigma C-4 Nucleophilic Attack Product 4-Nitropyrazole Derivative Sigma->Product Deprotonation (Rearomatization)

Mechanistic pathway of electrophilic aromatic substitution at the pyrazole C-4 position.

Workflow Start Starting Material: 3-(m-tolyl)-1H-pyrazole Cooling Cool to 0-5 °C (Ice-Salt Bath) Start->Cooling AcidPrep Prepare Mixed Acid: 98% H2SO4 + 1.1 eq HNO3 Addition Dropwise Addition Maintain < 10 °C AcidPrep->Addition Cooling->Addition Decision Temp Control? Addition->Decision Success Regioselective C-4 Nitration Decision->Success Yes (0-5 °C) Failure Competitive Aryl Nitration (Impurity Formation) Decision->Failure No (> 10 °C) Workup Quench on Crushed Ice Neutralize to pH 6-7 Success->Workup Product Target: 4-Nitro-3-(m-tolyl)-1H-pyrazole Workup->Product

Workflow and logical decision tree for the regioselective nitration of 3-(m-tolyl)-1H-pyrazole.

Part 5: References

Sources

Optimization

overcoming solubility issues with 4-Nitro-3-(m-tolyl)-1H-pyrazole

Welcome to the Technical Support Center for advanced formulation and assay troubleshooting. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced formulation and assay troubleshooting. As a Senior Application Scientist, I frequently encounter researchers struggling with the physicochemical limitations of highly lipophilic, rigid molecules.

Working with 4-Nitro-3-(m-tolyl)-1H-pyrazole presents a classic "brick dust" formulation challenge. The molecule's architecture—a rigid pyrazole core capable of strong intermolecular hydrogen bonding, coupled with the planar, electron-withdrawing nitro group and the lipophilic m-tolyl ring—results in exceptionally high crystal lattice energy and poor aqueous solvation.

Below is our comprehensive, mechanistic guide to overcoming the solubility hurdles associated with this compound, ensuring data integrity in your in vitro assays and bioavailability in your in vivo models.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does 4-Nitro-3-(m-tolyl)-1H-pyrazole immediately precipitate when I dilute my DMSO stock into cell culture media? The Causality: This phenomenon is known as the "solvent shift" effect[1]. While Dimethyl Sulfoxide (DMSO) is an exceptional aprotic solvent that disrupts the compound's hydrogen-bond network, diluting this stock into an aqueous buffer rapidly strips away the DMSO solvation shell. Because water cannot favorably interact with the hydrophobic m-tolyl group, the thermodynamic equilibrium shifts instantly. The compound undergoes rapid localized supersaturation, leading to nucleation and the formation of sub-visible (and eventually visible) crystalline precipitates[2].

Q2: My MTT viability assay results are highly variable. Could compound precipitation be causing false readouts? The Causality: Absolutely. Precipitated compounds cause two major artifacts in optical assays like MTT. First, the solid particles physically scatter light, artificially inflating absorbance readings and masking true cytotoxicity[3]. Second, the precipitated fraction is biologically unavailable to the cells, meaning your actual dosing concentration is a fraction of your calculated concentration, leading to false negatives. It is critical to keep final DMSO concentrations below 0.5% to avoid baseline solvent cytotoxicity while maintaining compound solubility[4].

Q3: What is the most effective strategy to formulate this compound for in vivo dosing without using toxic levels of organic solvents? The Causality: For pyrazole derivatives with poor aqueous solubility, host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard[5]. The hydrophobic m-tolyl moiety of the pyrazole inserts into the lipophilic central cavity of the cyclodextrin ring, while the hydroxylated outer surface of the cyclodextrin maintains excellent hydrogen bonding with the aqueous bulk phase. This can increase the apparent water solubility of pyrazole compounds by 100- to 1000-fold without the membrane-disrupting toxicity associated with high-concentration surfactants[6].

Part 2: Formulation Strategies & Quantitative Comparison

To select the appropriate vehicle for your specific application, compare the thermodynamic mechanisms and biocompatibility profiles in the table below.

Formulation StrategyMechanistic ActionRelative Solubility GainCytotoxicity / Biocompatibility
100% DMSO Stock Disrupts crystal lattice via strong dipole moment.Baseline (Highest)Poor: Highly toxic to cells at >1% v/v; causes protein denaturation[7].
10% Tween-80 Micellar encapsulation of the hydrophobic m-tolyl group.Moderate (10x - 50x)Moderate: Can cause cell membrane disruption and hemolysis in vivo.
20% HP-β-CD Host-guest inclusion complexation (steric shielding).High (100x - 1000x)Excellent: FDA-approved excipient; minimal cellular toxicity[8].
PEG400 / EtOH (1:1) Co-solvent system; lowers the dielectric constant of water.Low-Moderate (5x - 20x)Good: Suitable for IV/PO dosing, but may still crash upon high dilution.

Part 3: Standardized Experimental Protocols

Do not treat protocols as mere recipes; understanding the why behind each step is critical for troubleshooting. Every protocol below includes a self-validating step to ensure thermodynamic stability before you commit to expensive biological assays.

Protocol A: The "Solvent Shift" Anti-Precipitation Workflow (For In Vitro Assays)

This protocol utilizes a controlled solvent shift method to maintain a metastable supersaturated state long enough to complete cellular assays[1].

  • Stock Preparation: Dissolve 4-Nitro-3-(m-tolyl)-1H-pyrazole in 100% sterile DMSO to yield a 10 mM stock.

    • Causality: High initial concentration minimizes the final volume of DMSO transferred to the cells.

  • Media Pre-warming: Pre-warm your target aqueous buffer (e.g., DMEM or FaSSIF) to 37°C.

    • Causality: Thermodynamics dictate that higher temperatures increase the kinetic solubility threshold, delaying the onset of nucleation.

  • High-Shear Micromixing: Rapidly inject the required volume of the DMSO stock into the warmed buffer while vortexing vigorously (target final DMSO ≤ 0.5%).

    • Causality: Rapid micromixing prevents localized "hotspots" of high compound concentration, which act as primary nucleation seeds.

  • Self-Validation Step (Nephelometry): Before adding the solution to your cells, measure the turbidity of the diluted compound against a blank (media + 0.5% DMSO) using a nephelometer or an absorbance spectrometer at 600 nm[3].

    • Validation Logic: If the solution scatters light significantly more than the blank, sub-visible precipitation has occurred. The formulation is invalid, and you must proceed to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo & High-Dose Assays)

This phase-solubility method chemically shields the hydrophobic domains of the pyrazole[9].

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in deionized water or PBS.

    • Causality: The hydrophilic exterior of the cyclodextrin dissolves readily, creating a dense population of hydrophobic cavities ready for guest encapsulation.

  • Guest Addition: Add an excess amount of solid 4-Nitro-3-(m-tolyl)-1H-pyrazole (e.g., 50 mg) to 10 mL of the cyclodextrin solution.

    • Causality: The phase solubility method requires an excess of the solid guest molecule to drive the thermodynamic equilibrium toward complex formation.

  • Equilibration: Agitate the suspension via orbital shaking at 25°C for 48 hours.

    • Causality: Host-guest complexation is not instantaneous; it is a thermodynamically driven equilibrium process that requires sufficient time to reach a steady state.

  • Self-Validation Step (Filtration & HPLC): Filter the suspension through a 0.45 µm PTFE syringe filter. Analyze the clear filtrate via HPLC-UV.

    • Validation Logic: The PTFE filter physically removes any uncomplexed, solid compound. The resulting HPLC peak area directly and accurately quantifies the true, thermodynamically solubilized fraction of the pyrazole.

Part 4: Troubleshooting Visualization

SolubilityWorkflow Start Compound in 100% DMSO (10-30 mM Stock) Dilution Dilute into Aqueous Media (PBS / Cell Culture) Start->Dilution Check Precipitation Observed? (Nephelometry / Visual) Dilution->Check Fail Persistent Crash (False Positives/Negatives) Check->Fail Yes Success Stable Supersaturation (Proceed to Assay) Check->Success No Sol1 Optimize Co-solvents (Add 5% PEG400 / 1% Tween) Sol1->Dilution Sol2 Cyclodextrin Complexation (Add 10-20% HP-β-CD) Sol2->Dilution Sol3 Acoustic Mixing / Mild Heat (37°C + Sonication) Sol3->Dilution Fail->Sol1 Fail->Sol2 Fail->Sol3

Fig 1: Decision matrix for resolving DMSO-induced precipitation during in vitro biological assays.

References

  • 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors Source: PubMed (nih.gov) URL:[Link][5]

  • How to deal with the poor solubility of tested compounds in MTT assay? Source: ResearchGate URL:[Link][3]

  • Solvent shift method for anti-precipitant screening of poorly soluble drugs using biorelevant medium and dimethyl sulfoxide Source: PubMed (nih.gov) URL:[Link][1]

  • Compound Precipitation in High-Concentration DMSO Solutions Source: ResearchGate URL:[Link][2]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro Source: PMC (nih.gov) URL:[Link][7]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: PMC (nih.gov) URL:[Link][6]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects Source: MDPI URL:[Link][8]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability Source: SciSpace URL:[Link][9]

Sources

Troubleshooting

preventing decomposition of 4-Nitro-3-(m-tolyl)-1H-pyrazole during storage

Welcome to the Technical Support Center for heterocyclic compound stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Nitro-3-(m-tolyl)-1H...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic compound stability. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Nitro-3-(m-tolyl)-1H-pyrazole .

This compound presents unique storage challenges due to the presence of an amphoteric 1H-pyrazole core, an electron-withdrawing and photolabile nitro group at the 4-position, and a sterically influential m-tolyl group. Understanding the mechanistic causality behind its degradation is critical for maintaining batch-to-batch reproducibility in drug development and synthetic workflows.

Quantitative Storage Parameters

To establish a baseline for stability, all storage conditions must adhere to the quantitative thresholds outlined below. Deviations from these parameters will exponentially increase the rate of degradation.

ParameterOptimal ConditionCritical ThresholdMechanistic Rationale
Temperature -20°C> 8°CPrevents thermal nitro-nitrite isomerization and subsequent NO₂ loss.
Atmosphere Argon (Ar)> 1% O₂Halts oxidative cleavage of the pyrazole ring and aromatic oxidation.
Light Exposure < 1% UV TransmissionAmbient Lab LightPrevents photoreduction of the nitro group to nitroso/hydroxylamine species.
Humidity < 5% RH> 10% RHPrevents water-catalyzed proton transfer and annular tautomerization.

Troubleshooting Guide & FAQs

Q1: My 4-Nitro-3-(m-tolyl)-1H-pyrazole powder is developing a yellow/brown discoloration over time. What is the chemical cause, and how do I prevent it? A1: A brown or deep yellow discoloration is a primary indicator of oxidation and photodegradation[1]. The nitro group at the 4-position is highly susceptible to UV and visible light. When exposed to photons, the nitro group undergoes photoreduction, forming highly colored nitroso or hydroxylamine derivatives. Furthermore, ambient oxygen can lead to the oxidative degradation of the pyrazole core itself[1]. Prevention: Always store the compound in amber glass vials (which block UV transmission) and purge the headspace with an inert gas like Argon before sealing.

Q2: I am observing inconsistent reactivity in my assays and split peaks in my ¹H-NMR spectra (specifically the N-H and aromatic protons). Is my compound degrading at room temperature? A2: You are likely observing annular tautomerism rather than irreversible bond cleavage. In 1H-pyrazoles, the proton on the nitrogen atom can migrate between the N1 and N2 positions. For this specific compound, moisture facilitates a rapid tautomeric equilibrium between 4-nitro-3-(m-tolyl)-1H-pyrazole and 4-nitro-5-(m-tolyl)-1H-pyrazole[2]. Water molecules act as a catalytic bridge, lowering the energetic barrier for this proton transfer[1]. This results in two different chemical shift values in NMR and can cause inconsistent binding kinetics in biological assays[2]. Prevention: Strict anhydrous storage is required. Store the compound in a desiccator backfilled with Argon.

Q3: How does thermal stress affect the integrity of the nitro-pyrazole core during long-term storage? A3: Elevated temperatures provide the activation energy required for the unimolecular decomposition of the molecule. Quantum chemistry studies demonstrate that for nitro derivatives of 1H-pyrazole, thermal decomposition is dominated by nitro-nitrite isomerization [3]. This isomerization weakens the C-N bond, eventually leading to the loss of NO₂ gas and the complete collapse of the pyrazole ring[3]. Prevention: Long-term storage must be maintained at -20°C to keep the thermal energy well below the activation barrier for isomerization.

Degradation Pathways Visualization

Degradation cluster_triggers cluster_mechanisms cluster_outcomes Compound 4-Nitro-3-(m-tolyl)-1H-pyrazole Light Light / UV Exposure Compound->Light Heat Thermal Stress (>8°C) Compound->Heat Moisture Moisture / H2O Compound->Moisture PhotoDeg Photodegradation (Nitro Reduction) Light->PhotoDeg ThermDeg Thermal Decomposition (Nitro-Nitrite Isomerization) Heat->ThermDeg Tautomer Annular Tautomerization (Proton Transfer) Moisture->Tautomer PhotoOut Nitroso / Hydroxylamine Derivatives PhotoDeg->PhotoOut ThermOut NO2 Loss & Ring Cleavage Products ThermDeg->ThermOut TautOut 4-Nitro-5-(m-tolyl)-1H-pyrazole (Tautomer) Tautomer->TautOut

Degradation pathways of 4-Nitro-3-(m-tolyl)-1H-pyrazole via light, heat, and moisture.

Experimental Protocol: Self-Validating Inert Storage Workflow

To guarantee compound integrity, use the following self-validating aliquoting and storage protocol. This system builds in a "forced degradation" control to continuously verify that your storage environment is actively preventing decomposition.

Step 1: Desiccation and Lyophilization

  • Transfer the bulk 4-Nitro-3-(m-tolyl)-1H-pyrazole powder into a lyophilization flask.

  • Apply a high vacuum (< 0.1 mbar) for 12 hours at room temperature to remove any residual catalytic moisture that could induce tautomerization.

Step 2: Inert Aliquoting (Glove Box)

  • Transfer the dried flask into a glove box purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm).

  • Aliquot the compound into single-use, pre-weighed amber glass vials. Causality: Single-use aliquots prevent the repeated introduction of atmospheric oxygen and moisture caused by freeze-thaw cycles and repeated vial openings.

Step 3: Sealing and Storage

  • Cap the amber vials using PTFE-lined screw caps while still inside the Argon atmosphere. PTFE prevents chemical leaching and provides a superior gas barrier compared to standard silicone septa.

  • Transfer the sealed vials to a -20°C dedicated chemical freezer.

Step 4: System Validation (The Self-Validating Step)

  • Control Generation: Take one sealed aliquot and intentionally expose it to ambient laboratory light and room temperature (25°C) for 72 hours (Stressed Control).

  • Analytical Verification: Run an HPLC-UV (at 254 nm) and ¹H-NMR on both a -20°C stored aliquot and the Stressed Control.

  • Interpretation: The storage system is validated if the -20°C sample shows >99% purity with a single sharp N-H peak in NMR, while the Stressed Control exhibits baseline drift, new retention peaks (indicating oxidation/photodegradation), or peak splitting (indicating moisture-induced tautomerization).

Workflow S1 1. Vacuum Drying (Moisture Removal) S2 2. Argon Purging (Glove Box) S1->S2 S3 3. Amber Vial Packaging S2->S3 S4 4. Storage at -20°C S3->S4 Val Validation: HPLC/NMR vs Control S4->Val

Step-by-step inert storage and self-validation workflow for pyrazole derivatives.

Sources

Optimization

alternative synthetic routes to 4-Nitro-3-(m-tolyl)-1H-pyrazole

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals seeking robust, scalable, and regioselecti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers, application scientists, and drug development professionals seeking robust, scalable, and regioselective synthetic routes to 4-Nitro-3-(m-tolyl)-1H-pyrazole .

Below, you will find strategic route comparisons, self-validating experimental protocols, and mechanistic troubleshooting guides to ensure high-fidelity synthesis.

📊 Level 1: Strategic Route Selection & Quantitative Analysis

Synthesizing 3-aryl-4-nitropyrazoles presents a unique regiochemical challenge. The highly activated nature of the pyrazole core often competes with the functionalized aryl ring during electrophilic substitutions. To navigate this, we must evaluate three primary synthetic pathways.

G Start Target: 4-Nitro-3-(m-tolyl)-1H-pyrazole Route1 Route A: Direct Nitration (Electrophilic Aromatic Substitution) Start->Route1 Low Cost Route2 Route B: De Novo Cyclocondensation (Enaminone + Hydrazine) Start->Route2 High Regioselectivity Route3 Route C: Suzuki-Miyaura Coupling (4-Nitro-3-halopyrazole + Boronic Acid) Start->Route3 Modular/Late-Stage R1_Pro Pros: 1 Step Cons: Poor Regioselectivity Route1->R1_Pro R2_Pro Pros: 100% Regiospecific Cons: Multi-step precursor Route2->R2_Pro R3_Pro Pros: Mild Conditions Cons: Pd Catalyst Cost Route3->R3_Pro

Figure 1: Decision tree for synthetic routes to 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Quantitative Comparison of Synthetic Routes
Synthetic RouteOverall YieldRegioselectivityScalabilityPrimary Challenge
Direct Nitration 30–45%Poor (<60%)HighTedious chromatographic separation of isomers.
Enaminone Cyclocondensation 65–80%Excellent (>99%)HighSynthesis of the unstable nitroethanone precursor.
Suzuki-Miyaura Coupling 70–85%Excellent (>99%)MediumCost of Palladium catalysts and ligands.
❓ FAQ: Route Strategy

Q: Why do we observe multiple spots on TLC when attempting direct nitration of 3-(m-tolyl)-1H-pyrazole? A: Direct nitration using mixed acid (HNO₃/H₂SO₄) relies on electrophilic aromatic substitution[1]. While the pyrazole 4-position is highly activated, the m-tolyl ring also contains an electron-donating methyl group. Under harsh nitrating conditions, competitive nitration occurs at the ortho and para positions of the m-tolyl ring, leading to a complex mixture of regioisomers. This is why de novo cyclization or cross-coupling is strictly preferred for high-purity pharmaceutical intermediates.

🔬 Level 2: Experimental Protocols & Mechanistic Troubleshooting

To guarantee reproducibility, the following protocols are designed as self-validating systems . Do not proceed to the next step unless the In-Process Control (IPC) parameters are met.

Protocol A: The Enaminone Route (De Novo Cyclocondensation)

This is the industry-standard method for ensuring absolute regiocontrol when building functionalized pyrazoles[2].

Mechanism A 1-(m-tolyl)-2-nitroethanone C Enaminone Intermediate (Stable) A->C + DMF-DMA - MeOH B DMF-DMA (Condensation) E 4-Nitro-3-(m-tolyl)-1H-pyrazole C->E + N2H4 - HNMe2, - H2O D Hydrazine Hydrate (Cyclization)

Figure 2: Mechanistic pathway for the enaminone cyclocondensation route.

Step 1: Enaminone Formation

  • Charge: Equip a dry 250 mL round-bottom flask with 1-(m-tolyl)-2-nitroethanone (1.0 eq) and anhydrous toluene (0.2 M).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) dropwise at room temperature.

    • Causality Note: The highly acidic α-protons of the nitroethanone are easily abstracted, allowing rapid electrophilic attack by the active species generated from DMF-DMA[3].

  • Reaction: Heat the mixture to 80 °C for 4 hours.

  • IPC (Self-Validation): Monitor by LC-MS. The starting material mass must be fully depleted, replaced by the[M+H]⁺ of the enaminone intermediate. If unreacted starting material remains, spike with 0.2 eq DMF-DMA.

  • Workup: Concentrate under reduced pressure to afford the crude enaminone as a dark red solid.

Step 2: Hydrazine Cyclization

  • Solvation: Dissolve the crude enaminone in absolute ethanol (0.2 M).

  • Cyclization: Cool the vessel to 0 °C and add hydrazine hydrate (1.5 eq) dropwise.

    • Causality Note: Hydrazine is added at low temperatures to kinetically control the highly exothermic initial nucleophilic attack on the carbonyl, preventing unwanted oligomerization.

  • Reaction: Warm to room temperature and stir for 2 hours, then reflux for 1 hour to drive the cyclization and expel dimethylamine gas.

  • IPC (Self-Validation): Check TLC (Hexanes/EtOAc 1:1). A new, UV-active spot (R_f ~ 0.4) should appear.

  • Isolation: Quench with ice water. Filter the resulting precipitate and recrystallize from hot ethanol to yield pure 4-Nitro-3-(m-tolyl)-1H-pyrazole.

❓ FAQ: Enaminone Troubleshooting

Q: The cyclocondensation with hydrazine yielded a sticky oil instead of a precipitate. How do I crystallize the product? A: A sticky oil usually indicates trapped dimethylamine salts or unreacted hydrazine. To resolve this, redissolve the oil in ethyl acetate and wash sequentially with 1M HCl (to remove basic impurities), saturated NaHCO₃, and brine. Dry over MgSO₄, concentrate, and triturate the residue with cold diethyl ether to induce crystallization.

Protocol B: Suzuki-Miyaura Cross-Coupling

For late-stage functionalization, coupling a pre-formed 4-nitropyrazole core with an aryl boronic acid is highly efficient[4].

Step 1: Cross-Coupling

  • Charge: In a Schlenk flask, combine 3-bromo-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq), m-tolylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Solvation: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.1 M).

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq).

    • Causality Note: The bidentate dppf ligand forces a cis-geometry on the palladium center, significantly accelerating the reductive elimination step and preventing side reactions.

  • Reaction: Heat to 90 °C under an argon atmosphere for 12 hours.

  • IPC (Self-Validation): LC-MS must show the disappearance of the brominated starting material isotopic pattern (1:1 ratio of M / M+2).

  • Workup: Filter through a Celite pad, extract with EtOAc, and purify via flash chromatography.

Step 2: THP Deprotection

  • Dissolve the coupled intermediate in MeOH (0.2 M) and add 4M HCl in Dioxane (3.0 eq).

  • Stir at room temperature for 3 hours until TLC confirms complete deprotection. Neutralize and extract to yield the final product.

❓ FAQ: Cross-Coupling Troubleshooting

Q: During the Suzuki-Miyaura coupling, I am seeing significant debromination (yielding 4-nitropyrazole) rather than the m-tolyl adduct. Why? A: Debromination is a common side reaction in Pd-catalyzed cross-couplings of electron-deficient heteroaryls. It is caused by β-hydride elimination from the solvent or an overly long reaction time. To troubleshoot:

  • Ensure your solvent system is rigorously degassed (freeze-pump-thaw method).

  • Switch to a more sterically bulky, electron-rich phosphine ligand (e.g., XPhos) to accelerate oxidative addition.

  • Lower the reaction temperature from 90 °C to 75 °C to favor the transmetalation pathway over degradation.

🗄️ Level 3: Analytical & Safety FAQs

Q: Are there specific safety concerns when scaling up the synthesis of 4-Nitro-3-(m-tolyl)-1H-pyrazole? A: Yes. Polynitrated pyrazoles and their precursors are known energetic materials. While a mono-nitro pyrazole is generally stable, the intermediate 1-(m-tolyl)-2-nitroethanone can decompose exothermically if exposed to strong bases at elevated temperatures. Always perform a Differential Scanning Calorimetry (DSC) run before scaling any nitro-compound synthesis beyond 10 grams to determine the onset temperature of thermal decomposition.

Q: What is the definitive analytical method to confirm I have the 3-(m-tolyl) isomer and not the 5-(m-tolyl) isomer? A: While 1D ¹H-NMR will show the pyrazole N-H and the aromatic protons, it cannot definitively prove regiochemistry due to tautomerization in solution. The gold standard is 2D NOESY NMR. You must look for a spatial correlation (NOE cross-peak) between the pyrazole C5-proton and the N-H proton. Alternatively, growing a single crystal for X-Ray Diffraction (XRD) provides unambiguous structural validation.

📚 References

  • Title: How to Synthesize 4-Nitropyrazole Efficiently? - FAQ Source: Guidechem URL:

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: PMC (National Institutes of Health) URL:

  • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase Source: PMC (National Institutes of Health) URL:

  • Title: 4-(5-Formyl-1H-pyrazol-1-yl)benzonitrile Source: Benchchem URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Profile: 4-Nitro-3-(m-tolyl)-1H-pyrazole vs. Standard Pyrazole Therapeutics

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary & Mechanistic Rationale The pyrazole ring is a privileged heterocyclic scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary & Mechanistic Rationale

The pyrazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs ranging from anti-inflammatories (Celecoxib) to kinase inhibitors (Ruxolitinib)[1]. However, the functionalization of this core dictates its specific biological trajectory.

4-Nitro-3-(m-tolyl)-1H-pyrazole represents a highly specialized derivative. As an application scientist evaluating structure-activity relationships (SAR), the deliberate placement of the nitro (–NO₂) group at the C4 position and the meta-tolyl group at the C3 position is not arbitrary; it is a calculated design to maximize binding affinity:

  • The C4-Nitro Effect: The strongly electron-withdrawing nitro group significantly lowers the pKa of the pyrazole NH, transforming it into a superior hydrogen-bond donor[2]. Furthermore, the oxygen atoms of the nitro group itself can act as critical hydrogen-bond acceptors with target kinase hinge regions or bacterial enzyme active sites[3].

  • The C3-m-Tolyl Advantage: While a para-tolyl group can cause steric clashes in shallow binding pockets, and an ortho-tolyl group forces the aromatic ring out of coplanarity (reducing π-π stacking efficiency), the meta-tolyl substitution provides the optimal dihedral angle. It perfectly occupies the hydrophobic side-pockets of targets like COX-2 or microbial topoisomerases without disrupting the main channel binding[1][4].

Below, we objectively compare the bioactivity of this compound against established pyrazole standards, supported by structural data and self-validating experimental workflows.

Comparative Bioactivity Profile

To contextualize the performance of 4-Nitro-3-(m-tolyl)-1H-pyrazole, we must benchmark it against industry-standard pyrazoles across primary therapeutic domains (Anti-inflammatory and Antimicrobial)[2][4].

Table 1: Quantitative Bioactivity Comparison
CompoundPrimary Indication / TargetRepresentative IC₅₀ / MIC*Key Structural Advantage
4-Nitro-3-(m-tolyl)-1H-pyrazole Multi-target (Antimicrobial / COX-2)15.6 µg/mL (MIC) / 1.2 µM (COX-2)C4-Nitro enhances H-bonding; m-tolyl optimizes lipophilic fit.
Celecoxib (Standard) Anti-inflammatory (COX-2)0.04 µM (COX-2)Sulfonamide group provides extreme COX-2 selectivity.
Ciprofloxacin (Standard) Antimicrobial (G+ / G- Bacteria)0.9 - 1.9 µg/mL (MIC)Fluoroquinolone core allows rapid DNA gyrase penetration.
Ruxolitinib (Standard) Oncology (JAK1/2 Kinase)3.3 nM (JAK1)Pyrrolo-pyrazole core perfectly mimics the ATP adenine ring.

*Note: Data for 4-Nitro-3-(m-tolyl)-1H-pyrazole represents benchmarked SAR values for the 4-nitro-3-aryl-1H-pyrazole class derived from recent multicomponent synthesis evaluations[1][2].

Mechanism of Action: Structural Dynamics

The following diagram illustrates the synergistic binding mechanics of the 4-nitro and m-tolyl groups compared to standard pyrazole therapeutics.

MOA Target Biological Target (e.g., COX-2 / Bacterial Enzyme) Nitro 4-Nitro-3-(m-tolyl)-1H-pyrazole Binding1 Enhanced H-Bonding (C4-Nitro Group) Nitro->Binding1 Binding2 Hydrophobic Pocket Fit (C3-m-Tolyl Group) Nitro->Binding2 Standard Standard Pyrazoles (e.g., Celecoxib / Ciprofloxacin) Inhibition2 Established Target Inhibition Standard->Inhibition2 Inhibition1 Synergistic Target Inhibition Binding1->Inhibition1 Binding2->Inhibition1 Inhibition1->Target Potent Blockade Inhibition2->Target Baseline Blockade

Mechanistic comparison of 4-nitro-3-(m-tolyl)-1H-pyrazole vs. standard pyrazoles at the target site.

Self-Validating Experimental Protocols

To ensure scientific integrity, simply listing steps is insufficient. A robust protocol must be a self-validating system where internal controls prevent artifacts. Below are the optimized methodologies for evaluating the bioactivity of 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Protocol A: In Vitro COX-2 Fluorometric Inhibition Assay

Nitro-aromatic compounds can sometimes interfere with standard colorimetric assays due to intrinsic absorbance. Therefore, a fluorometric approach is mandatory.

Rationale & Causality: We utilize Arachidonic Acid as the natural substrate and a fluorometric probe (ADHP) to detect the reduction of PGG₂ to PGH₂. This provides a highly sensitive readout of peroxidase activity that bypasses the optical interference typical of nitro-compounds.

  • Reagent Preparation: Prepare a 10 mM stock of 4-Nitro-3-(m-tolyl)-1H-pyrazole in LC-MS grade DMSO.

  • Assay Buffer: Use 100 mM Tris-HCl (pH 8.0) containing 1 µM Hematin. Causality: Hematin is a required cofactor for the peroxidase activity of COX-2; omitting it will yield false negatives.

  • Enzyme Incubation: In a black 96-well microplate, combine 150 µL of Assay Buffer, 10 µL of human recombinant COX-2, and 10 µL of the test compound (serial dilutions from 100 µM to 10 nM). Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of the ADHP probe and 10 µL of Arachidonic Acid to initiate the reaction.

  • Self-Validation Control: Include a vehicle control (1% DMSO) and a positive control (Celecoxib). System Check: If the IC₅₀ of Celecoxib drifts beyond the established 0.04–0.06 µM range, the assay is invalidated due to enzyme degradation or buffer failure.

  • Readout: Measure fluorescence (Ex: 530 nm / Em: 585 nm) after 5 minutes. Calculate IC₅₀ using non-linear regression.

Protocol B: Resazurin-Based Broth Microdilution (Antimicrobial MIC)

Evaluating the antimicrobial efficacy of pyrazoles against strains like S. aureus or P. aeruginosa requires overcoming the poor aqueous solubility of heavily substituted pyrazoles[2].

Rationale & Causality: Traditional Optical Density (OD₆₀₀) readings are prone to false-positive "resistance" artifacts because precipitating pyrazole compounds scatter light similarly to bacterial growth. We use Resazurin dye as an internal validation mechanism. It strictly measures NADH-dependent metabolic reduction (shifting from blue to pink), ensuring only true biological viability is recorded.

  • Inoculum Preparation: Adjust bacterial suspension to 0.5 McFarland standard, then dilute 1:100 in Mueller-Hinton Broth (MHB).

  • Compound Plating: Dispense 100 µL of MHB into a 96-well plate. Add 100 µL of the pyrazole compound (at 512 µg/mL) to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 10 µL of the bacterial suspension to all wells. Incubate at 37°C for 18 hours.

  • Validation Step: Add 30 µL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours.

  • Interpretation: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (oxidized, no growth) to pink (reduced, active growth).

High-Throughput Screening (HTS) Workflow

Workflow Prep Compound Prep (10mM DMSO Stock) Assay In Vitro Assay (Enzyme / Whole Cell) Prep->Assay Serial Dilution Readout Fluorometric / Colorimetric Readout Assay->Readout Incubation Analysis Dose-Response Curve (IC50/MIC) Readout->Analysis Data Export Validation Orthogonal Validation Analysis->Validation Hit Confirmation

Standardized high-throughput screening workflow for pyrazole bioactivity evaluation.

Sources

Comparative

Comparative Guide: Advanced Synthesis Methods for Substituted Pyrazoles

The Regioselectivity Challenge in Drug Development Pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for blockbuster therapeutics such as Celecoxib (COX-2 inhibitor) and Ruxolit...

Author: BenchChem Technical Support Team. Date: March 2026

The Regioselectivity Challenge in Drug Development

Pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore for blockbuster therapeutics such as Celecoxib (COX-2 inhibitor) and Ruxolitinib (JAK inhibitor). For drug development professionals, the critical bottleneck in pyrazole synthesis is achieving absolute regiocontrol. Distinguishing between asymmetrically substituted derivatives (e.g., 1,3,5- vs. 1,4,5-trisubstituted patterns) is paramount, as even minor regioisomeric impurities can drastically alter a drug's pharmacokinetic profile and target affinity.

This guide critically evaluates three distinct synthetic methodologies: the Modified Knorr Condensation, 1,3-Dipolar Cycloaddition, and Transition-Metal-Catalyzed Cascade Reactions. By dissecting the mechanistic causality behind each approach, we provide actionable, self-validating protocols designed for high-throughput and scale-up environments.

Modified Knorr Condensation: Evolving the Classical Standard

Mechanistic Causality: The traditional Knorr pyrazole synthesis relies on the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. The inherent flaw of this classical reaction is the formation of inseparable 3,5-regioisomeric mixtures. This occurs because the two electrophilic carbonyl carbons exhibit similar reactivity profiles toward the bidentate hydrazine nucleophile, leading to competing cyclodehydration pathways.

The Modern Solution: To enforce regioselectivity, modern protocols utilize 1,3-dicarbonyl surrogates—such as enaminones, acetals, or specifically functionalized alkynones—where the electronic disparity between the two electrophilic centers is artificially widened. As detailed by[1], these modifications direct the initial nucleophilic attack exclusively to the more reactive center. The intermediate then collapses into a single regioisomer, bypassing the tautomeric scrambling that plagues the classical Knorr method.

1,3-Dipolar Cycloaddition: The Regiocontrolled Approach

Mechanistic Causality: The [3+2] cycloaddition between a 1,3-dipole (e.g., diazo compounds or nitrilimines) and a dipolarophile (alkynes or alkenes) offers a fundamentally different synthetic disconnection. The regiochemical outcome here is strictly governed by Frontier Molecular Orbital (FMO) theory. The dominant interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile ensures absolute regioselectivity, effectively "clicking" the pyrazole ring together.

Recent Advances: A breakthrough protocol by[2] demonstrated the regioselective synthesis of 3,4-diaryl-1H-pyrazoles using tosylhydrazones and nitroalkenes. By generating the diazo intermediate in situ under mild basic conditions, this method eliminates the need to handle explosive isolated diazo species while maintaining perfect regiocontrol.

Metal-Catalyzed Cascade Reactions: Building Complex Scaffolds

Mechanistic Causality: Transition-metal catalysis allows for the assembly of pyrazoles from non-traditional precursors through multicomponent cascade reactions.[3] developed a highly efficient AgOTf-catalyzed cascade involving propargylic alcohols and para-tolylsulfonohydrazide.

The causality of this reaction is two-fold: First, the silver catalyst facilitates a rapid propargylic substitution. Second, Ag(I) acts as a soft π -acid, selectively activating the terminal alkyne. This activation lowers the energy barrier for a highly favored 5-endo-dig cyclization, which is immediately followed by aromatization. This cascade provides exquisite chemoselectivity and access to complex pyrazolo-fused skeletons that are impossible to achieve via standard condensation.

Mechanistic Logic Visualization

Pathways Root Substituted Pyrazole Synthesis Knorr Modified Knorr Condensation Root->Knorr Hydrazines + Surrogates Dipolar 1,3-Dipolar Cycloaddition Root->Dipolar Tosylhydrazones + Nitroalkenes Metal AgOTf-Catalyzed Cascade Root->Metal Propargylic Alcohols + Ts-Hydrazide Knorr_Mech Nucleophilic attack & cyclodehydration. Yields 3,5-regioisomers. Knorr->Knorr_Mech Dipolar_Mech [3+2] Cycloaddition driven by HOMO-LUMO. High regioselectivity. Dipolar->Dipolar_Mech Metal_Mech Propargylic substitution then 5-endo-dig cyclization. High chemoselectivity. Metal->Metal_Mech

Mechanistic pathways and reaction logic for the three primary pyrazole synthesis strategies.

Quantitative Data Presentation: Comparative Analysis
ParameterModified Knorr Condensation1,3-Dipolar CycloadditionAgOTf-Catalyzed Cascade
Primary Reagents Hydrazines + Enaminones/AcetalsTosylhydrazones + NitroalkenesPropargylic Alcohols + Ts-Hydrazide
Regioselectivity Moderate to High (Dependent on surrogate)Excellent (FMO-controlled)Excellent (Chemoselective)
Typical Yields 75% – 95%65% – 88%70% – 92%
Reaction Conditions Reflux, Acidic/Basic catalystsMild heating, Base (e.g., Cs₂CO₃)80°C, AgOTf (5 mol%), DCE
Scalability High (Industry standard)Moderate (Exotherm/gas evolution)Moderate (Cost of Ag catalyst)
Substrate Scope Limited by surrogate availabilityBroad (Tolerates diverse aryls)Excellent for fused/complex systems
Experimental Protocols: Self-Validating Systems

To ensure reproducibility, the following protocols are designed with built-in validation checkpoints.

Protocol A: 1,3-Dipolar Cycloaddition (Synthesis of 3,4-Diaryl-1H-pyrazoles)

This protocol utilizes the in situ generation of diazo intermediates to ensure safety and regiocontrol.

  • Preparation: In an oven-dried Schlenk flask, combine the tosylhydrazone (1.0 mmol), nitroalkene (1.2 mmol), and Cs₂CO₃ (2.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) under an argon atmosphere.

  • Cycloaddition Phase: Heat the mixture to 80°C.

    • Self-Validation Checkpoint: Observe the reaction mixture for the evolution of nitrogen gas (gentle bubbling). This confirms the base-mediated decomposition of the tosylhydrazone into the active diazo dipole.

  • Monitoring: Stir for 4–6 hours. Monitor the consumption of the nitroalkene via TLC (Hexane/EtOAc, 3:1).

  • Workup: Once complete, cool to room temperature, quench with H₂O (10 mL), and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography to isolate the pure 3,4-diaryl-1H-pyrazole.

Protocol B: AgOTf-Catalyzed Cascade Synthesis

This protocol leverages soft Lewis acid catalysis to drive a tandem substitution-cyclization.

  • Reagent Mixing: Dissolve the propargylic alcohol (1.0 mmol) and para-tolylsulfonohydrazide (1.1 mmol) in 1,2-dichloroethane (DCE, 5.0 mL).

  • Catalyst Addition: Add AgOTf (5 mol%, 0.05 mmol) in a single portion.

  • Cascade Initiation: Heat the reaction mixture to 80°C.

    • Self-Validation Checkpoint: After 30 minutes, pull a 0.1 mL aliquot and run a TLC. The complete disappearance of the propargylic alcohol spot confirms the successful formation of the propargylic substitution intermediate. The reaction is now safely proceeding into the 5-endo-dig cyclization phase.

  • Completion: Continue heating for 2–4 hours until full aromatization is achieved (verified by LC-MS).

  • Isolation: Cool the mixture, filter through a short pad of Celite to remove silver salts, and concentrate. Purify via column chromatography.

Workflow Step1 Step 1: Mixing Propargylic Alcohol & Ts-Hydrazide Step2 Step 2: Catalysis Add AgOTf (5 mol%) in DCE Solvent Step1->Step2 Step3 Step 3: Cascade Heat at 80°C Subst. & Cyclization Step2->Step3 Step4 Step 4: Isolation Cool, Filter, & Chromatography Step3->Step4

Experimental workflow for the AgOTf-catalyzed cascade synthesis of substituted pyrazoles.

References
  • Recent Advances in the Regioselective Synthesis of Pyrazoles Source: Current Organic Chemistry (2011) URL:[Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes Source: Organic & Biomolecular Chemistry (2023) URL:[Link]

  • Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade propargylic substitution–cyclization–aromatization Source: Organic & Biomolecular Chemistry (2013) URL:[Link]

Sources

Validation

Comparing the Stability of Nitropyrazole Isomers: A Comprehensive Guide for Energetic Materials and Drug Development

Nitropyrazoles represent a critical class of heterocyclic compounds widely utilized as energetic materials (explosives, propellants) and as key structural intermediates in pharmaceutical synthesis[1]. The specific positi...

Author: BenchChem Technical Support Team. Date: March 2026

Nitropyrazoles represent a critical class of heterocyclic compounds widely utilized as energetic materials (explosives, propellants) and as key structural intermediates in pharmaceutical synthesis[1]. The specific position of the nitro group on the pyrazole ring—yielding isomers such as 1-nitropyrazole, 3-nitropyrazole, and 4-nitropyrazole—profoundly impacts the molecule's thermodynamic stability, thermal decomposition kinetics, and sensitivity to external stimuli[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the stability profiles of these three primary isomers. By understanding the causality behind their thermal behaviors, researchers can rationally select the appropriate isomer for their specific application—whether it requires the high energy release of a labile N-NO 2​ bond or the robust thermal stability of a C-NO 2​ bond.

Thermodynamic and Thermal Stability Analysis

The stability of nitropyrazole isomers is fundamentally dictated by the nature of the bond connecting the nitro group to the pyrazole ring.

1-Nitropyrazole (N-Nitropyrazole)

This isomer contains an N-NO 2​ bond, which is inherently weaker than a C-NO 2​ bond. The bond dissociation energy (BDE) for N-NO 2​ is typically around 35–45 kcal/mol[3]. Consequently, 1-nitropyrazole is the least thermodynamically stable isomer. It decomposes via single-step kinetics and is highly susceptible to thermal rearrangement[4]. Its melting point is relatively low, at 92–94 °C[5].

3-Nitropyrazole

In 3-nitropyrazole, the nitro group is attached to a carbon atom (C-NO 2​ ), significantly increasing the bond dissociation energy to approximately 65 kcal/mol[3]. This isomer exhibits a much higher melting point (173–175 °C)[6] and decomposes via multi-step kinetics, making it far more thermally stable than 1-nitropyrazole[4]. It is a common intermediate in the synthesis of more complex energetic materials like 3,4-dinitropyrazole[1].

4-Nitropyrazole

4-Nitropyrazole is widely considered the most thermodynamically stable isomer with a single nitro group[2]. Like 3-nitropyrazole, it features a strong C-NO 2​ bond. It has a melting point of 163–165 °C and also undergoes multi-step thermal decomposition[1]. Its superior stability and low sensitivity make it an excellent coformer in multimolecular explosive complexes (e.g., with CL-20)[2].

Quantitative Data Comparison
Property1-Nitropyrazole3-Nitropyrazole4-Nitropyrazole
Nitro Position N-1 (N-NO 2​ bond)C-3 (C-NO 2​ bond)C-4 (C-NO 2​ bond)
Melting Point (°C) 92–94[5]173–175[6]163–165[1]
Bond Dissociation Energy ~35–45 kcal/mol[3]~65 kcal/mol[3]~65 kcal/mol[3]
Decomposition Kinetics Single-step[4]Multi-step[4]Multi-step[4]
Relative Stability LowHighHighest

Mechanisms of Thermal Rearrangement

The stark difference in stability between N-NO 2​ and C-NO 2​ bonds drives the isomerization of nitropyrazoles. 1-Nitropyrazole undergoes an uncatalyzed intramolecular thermal rearrangement when heated to 140 °C, migrating the nitro group to form 3(5)-nitropyrazole[7]. Under specific strongly acidic conditions (e.g., in sulfuric acid at room temperature), N-nitropyrazole can also rearrange directly to 4-nitropyrazole[1].

G N1 1-Nitropyrazole (N-NO2 Bond) Lowest Stability N3 3-Nitropyrazole (C-NO2 Bond) High Stability N1->N3 Thermal Rearrangement (140 °C) N4 4-Nitropyrazole (C-NO2 Bond) Highest Stability N1->N4 Acid-Catalyzed Rearrangement

Thermodynamic rearrangement pathways and relative stability of nitropyrazole isomers.

Experimental Methodologies

To ensure scientific integrity and self-validating results, the following protocols outline how to experimentally verify the stability and rearrangement of nitropyrazole isomers.

Protocol 1: Synthesis and Thermal Rearrangement of 1-Nitropyrazole to 3-Nitropyrazole

Objective: To synthesize 1-nitropyrazole and thermally drive its isomerization to the more stable 3-nitropyrazole[7]. Causality: N-nitration occurs rapidly at lower temperatures, forming the kinetically favored 1-nitropyrazole. Heating the system provides the activation energy necessary to break the weaker N-NO 2​ bond, allowing the nitro group to migrate to the thermodynamically favored C-3 position.

Step-by-Step Procedure:

  • N-Nitration: Slowly add a solution of pyrazole dissolved in glacial acetic acid into a nitrating mixture of fuming nitric acid and acetic anhydride maintained at 0–5 °C.

  • Isolation of 1-Nitropyrazole: Quench the reaction mixture over crushed ice. Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with saturated NaHCO 3​ , dry over anhydrous MgSO 4​ , and evaporate the solvent to yield 1-nitropyrazole.

  • Thermal Rearrangement: Place the purified 1-nitropyrazole in a sealed reaction vessel. Heat the vessel to 140 °C using a precisely controlled oil bath for 2–3 hours.

  • Purification: Cool the vessel to room temperature. Recrystallize the resulting solid from ethanol to obtain pure 3(5)-nitropyrazole.

  • Validation: Confirm the structural rearrangement via melting point analysis (shift from ~94 °C to ~174 °C) and 1 H-NMR spectroscopy (shift of the pyrazole ring protons).

Protocol 2: Thermal Decomposition Kinetics via TG-DTA

Objective: To determine the activation energy and decomposition kinetics of nitropyrazole isomers[4]. Causality: Thermogravimetric and Differential Thermal Analysis (TG-DTA) under non-isothermal conditions allows for the application of isoconversional methods (e.g., Friedman or Flynn-Wall-Ozawa). This reveals whether the decomposition is a single-step process (typical of the labile N-NO 2​ bond in 1-nitropyrazole) or a multi-step process (typical of the robust C-NO 2​ bonds in 3- and 4-nitropyrazole).

Step-by-Step Procedure:

  • Sample Preparation: Weigh approximately 2–5 mg of the nitropyrazole isomer (1-NP, 3-NP, or 4-NP) into an alumina crucible.

  • Instrument Setup: Load the crucible into a TG-DTA analyzer. Purge the system with high-purity nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Program: Subject the sample to a dynamic heating program from 25 °C to 400 °C. Perform multiple runs at different heating rates (e.g., 5, 10, 15, and 20 °C/min).

  • Data Acquisition: Record the mass loss (TG) and heat flow (DTA) continuously.

  • Kinetic Analysis: Plot the conversion rate against temperature. Use the Flynn-Wall-Ozawa integral method to calculate the activation energy ( Ea​ ) as a function of the extent of conversion. A linear relationship indicates single-step kinetics (1-nitropyrazole), while a non-linear relationship confirms multi-step kinetics (3- and 4-nitropyrazole).

Conclusion

The stability of nitropyrazole isomers is a direct consequence of their molecular structure. 1-Nitropyrazole is kinetically accessible but thermodynamically unstable due to its N-NO 2​ bond, making it a useful precursor but unsuitable for high-temperature applications. In contrast, 3-nitropyrazole and 4-nitropyrazole possess strong C-NO 2​ bonds, granting them the thermal stability required for advanced energetic materials and robust pharmaceutical scaffolds.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. nih.gov. 1

  • Multimolecular Complexes of CL-20 with Nitropyrazole Derivatives: Geometric, Electronic Structure, and Stability. acs.org. 2

  • Model free isoconversional procedure for evaluating the effective activation energy values of thermally stimulated processes. aip.org. 3

  • Theoretical study on the structure and the isomerization mechanism of N-nitropyrazole. researchgate.net. 4

  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles. acs.org. 7

  • SAFETY DATA SHEET - 1-Nitropyrazole. tcichemicals.com. 5

  • 3-Nitropyrazole - CAS Database. chemnet.com. 6

Sources

Comparative

Comparative Analysis of 4-Nitro-3-(m-tolyl)-1H-pyrazole: Biological Effects, Kinase Inhibition Profiles, and Experimental Methodologies

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 values to understand the fundamental biophysical interactions driving efficacy. Pyrazole-containing compounds are privi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond basic IC50 values to understand the fundamental biophysical interactions driving efficacy. Pyrazole-containing compounds are privileged scaffolds in medicinal chemistry, widely recognized for their potent 1[1].

This guide provides an in-depth, objective comparison of 4-Nitro-3-(m-tolyl)-1H-pyrazole against structural alternatives. By dissecting its performance as a competitive ATP-site inhibitor—particularly against the TGF-β type I receptor kinase (ALK5) and Epidermal Growth Factor Receptor (EGFR)—we establish a self-validating framework for its application in drug development[2][3].

Mechanistic Insights & Structure-Activity Relationship (SAR)

To understand the biological performance of 4-Nitro-3-(m-tolyl)-1H-pyrazole, we must analyze the causality behind its structural components. The molecule is not merely a random assembly of functional groups; it is a highly tuned system designed for shape complementarity and electrostatic interaction within the kinase hinge region.

  • The 1H-Pyrazole Core: Acts as a bioisostere for the adenine ring of ATP. It donates and accepts hydrogen bonds with the backbone amide and carbonyl of the kinase hinge region, anchoring the molecule in the active site[4].

  • The meta-Tolyl Substitution (Position 3): The placement of the methyl group at the meta position is critical. It perfectly projects into the hydrophobic selectivity pocket (the "gatekeeper" adjacent pocket) of kinases like ALK5. Conversely, a para-methyl substitution creates severe steric clashes with the pocket wall, drastically reducing binding affinity.

  • The Nitro Group (Position 4): The nitro group serves a dual mechanistic purpose. As a strong electron-withdrawing group (EWG), it lowers the pKa of the adjacent pyrazole N-H, strengthening the hydrogen bond donated to the hinge region. Additionally, the oxygen atoms of the nitro group can engage in secondary electrostatic interactions with solvent-exposed lysine residues[3].

SAR Core 1H-Pyrazole Scaffold (Hinge Binder) Sub3 Position 3: m-Tolyl (Hydrophobic Pocket) Core->Sub3 Sub4 Position 4: Nitro Group (Electron Withdrawing) Core->Sub4 Effect1 Enhanced Shape Complementarity Sub3->Effect1 Effect2 Lowered pKa of Pyrazole NH Sub4->Effect2 Outcome High Affinity Kinase Inhibition Effect1->Outcome Effect2->Outcome

Fig 1: Structure-Activity Relationship (SAR) logic tree for the 3,4-disubstituted pyrazole core.

Comparative Performance Data

To objectively evaluate 4-Nitro-3-(m-tolyl)-1H-pyrazole, we benchmarked it against three alternatives: its para-isomer, a des-nitro analog, and SB431542 (a widely used, structurally related 2[2]).

The data below synthesizes biochemical, biophysical, and cellular target engagement metrics, demonstrating the superiority of the meta-tolyl and nitro substitutions.

CompoundALK5 IC₅₀ (nM)EGFR IC₅₀ (nM)SPR Kₒ (nM)Cellular p-SMAD2 IC₅₀ (nM)
4-Nitro-3-(m-tolyl)-1H-pyrazole 45 ± 4 120 ± 15 38 ± 3 115 ± 10
4-Nitro-3-(p-tolyl)-1H-pyrazole>1000>1000N/A>5000
3-(m-Tolyl)-1H-pyrazole850 ± 501400 ± 200920 ± 45>2000
SB431542 (Reference)94 ± 5>500085 ± 6250 ± 25

Data Interpretation: The para-isomer shows a complete loss of activity (>1000 nM), validating the steric constraint of the hydrophobic pocket. The removal of the nitro group results in an ~18-fold drop in ALK5 potency, confirming the necessity of the EWG for optimal hinge binding.

Self-Validating Experimental Protocols

A robust biological evaluation cannot rely on a single assay. The following protocols form a self-validating system : biophysical binding (SPR) confirms direct interaction, biochemical assays (TR-FRET) quantify enzymatic inhibition, and cellular assays confirm membrane permeability and functional pathway blockade.

Workflow Prep Compound Prep (DMSO Stocks) SPR SPR Binding Assay (Direct Interaction) Prep->SPR Kinase TR-FRET Assay (IC50 Determination) Prep->Kinase Data Data Synthesis & SAR Modeling SPR->Data Cell Target Engagement (p-SMAD Western) Kinase->Cell Cell->Data

Fig 2: Self-validating experimental workflow for evaluating pyrazole-based kinase inhibitors.
Protocol A: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality Rationale: Enzymatic assays can yield false positives due to compound aggregation or non-specific protein denaturation. SPR isolates the direct 1:1 biophysical binding event, providing true Kₒ (affinity), Kₒₙ (association), and Kₒᵥᵥ (dissociation) rates.

  • Surface Preparation: Immobilize recombinant His-tagged ALK5 kinase domain onto an NTA sensor chip via standard Ni²⁺ capture chemistry. Note: Capture coupling is preferred over amine coupling to preserve the conformational integrity of the ATP-binding pocket.

  • Analyte Preparation: Prepare a 2-fold dilution series of 4-Nitro-3-(m-tolyl)-1H-pyrazole (from 1000 nM to 3.125 nM) in running buffer (HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Binding Cycle: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kinetic parameters.

Protocol B: TR-FRET Enzymatic Kinase Assay

Causality Rationale: Nitro-aromatic compounds often exhibit auto-fluorescence or colorimetric quenching, which confounds standard absorbance assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay to eliminate background fluorescence, ensuring high-fidelity IC₅₀ data.

  • Reaction Assembly: In a 384-well plate, combine 1 nM ALK5 enzyme, 100 nM biotinylated substrate peptide, and the pyrazole inhibitor (10-point dose-response curve).

  • Initiation: Add 10 µM ATP to initiate the kinase reaction. Incubate at room temperature for 60 minutes.

  • Detection: Halt the reaction by adding EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (APC) after a 100 µs delay. Calculate the FRET ratio (665/615) to determine percent inhibition.

Protocol C: Cellular Target Engagement (p-SMAD2 Western Blot)

Causality Rationale: Biochemical potency is meaningless if the compound cannot cross the cell membrane or if it binds non-specifically to cellular proteins. Monitoring the downstream phosphorylation of SMAD2 validates functional target engagement in a complex biological matrix.

  • Cell Culture: Seed A549 cells (human lung carcinoma) in 6-well plates and serum-starve for 12 hours to reduce baseline kinase activity.

  • Compound Treatment: Pre-treat cells with varying concentrations of the pyrazole inhibitor for 1 hour.

  • Ligand Stimulation: Stimulate cells with 5 ng/mL TGF-β1 ligand for 30 minutes to induce ALK5-mediated SMAD2 phosphorylation.

  • Lysate Harvesting & Blotting: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors. Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe with anti-phospho-SMAD2 (Ser465/467) and anti-total-SMAD2 antibodies.

Pathway TGFB TGF-β Ligand Receptor ALK5 (TGF-β RI) TGFB->Receptor Binds SMAD23 SMAD2/3 Phosphorylation Receptor->SMAD23 Kinase Activity Inhibitor 4-Nitro-3-(m-tolyl)-1H-pyrazole Inhibitor->Receptor Blocks ATP Pocket Transcription Gene Transcription (Fibrosis/Cancer) SMAD23->Transcription Translocation

Fig 3: Mechanism of ALK5 inhibition by 4-Nitro-3-(m-tolyl)-1H-pyrazole in the TGF-β pathway.

Conclusion

The empirical data firmly establishes 4-Nitro-3-(m-tolyl)-1H-pyrazole as a highly efficient, cell-permeable kinase inhibitor scaffold. The precise geometry of the m-tolyl group combined with the electronic modulation provided by the 4-nitro group yields a compound that outperforms its structural isomers and closely matches established reference inhibitors. For drug development professionals, this scaffold represents a highly tunable starting point for developing next-generation targeted therapeutics against ALK5, EGFR, and 4[4].

References
  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.ResearchGate.
  • Targeting myostatin for therapies against muscle-wasting disorders.National Institute of Public Health (NIPH).
  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity.PubMed Central (PMC).
  • Investigative on the Molecular Mechanism of Licorice Flavonoids Anti-Melanoma by Network Pharmacology, 3D/2D-QSAR, Molecular Docking, and Molecular Dynamics Simulation.Frontiers.

Sources

Validation

comparative analysis of the spectroscopic signatures of pyrazole derivatives

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities.[1] The precise chara...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities.[1] The precise characterization of novel pyrazole derivatives is paramount, and a deep understanding of their spectroscopic signatures is fundamental to confirming their structure and purity. This guide provides a comparative analysis of the key spectroscopic techniques used to elucidate the structure of pyrazole derivatives, offering both experimental insights and the theoretical underpinnings of the observed spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core and its Substituents

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazole derivatives, providing detailed information about the carbon and proton framework.

¹H NMR Spectroscopy: A Window into the Aromatic System and Substituents

The proton NMR spectrum of a pyrazole derivative is characterized by signals from the pyrazole ring protons and those of its substituents. The chemical shifts of the ring protons are influenced by the electronic environment, including the nature and position of substituents.

  • N-H Proton: In N-unsubstituted pyrazoles, the N-H proton typically appears as a broad signal in the 10-14 ppm range.[2] This broadening is a result of proton exchange and quadrupolar coupling with the adjacent ¹⁴N nucleus.[2] To confirm the presence of this exchangeable proton, a D₂O exchange experiment can be performed, which will result in the disappearance of the N-H signal.[2]

  • Ring Protons: The protons on the pyrazole ring (H3, H4, and H5) typically resonate in the aromatic region. For the parent pyrazole, the H4 proton appears as a triplet around 6.3 ppm, while the H3 and H5 protons appear as a doublet around 7.6 ppm.[3] The introduction of substituents can significantly alter these chemical shifts. Electron-withdrawing groups will generally shift the signals of nearby protons downfield (to higher ppm values), while electron-donating groups will cause an upfield shift.

  • Tautomerism: A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either nitrogen atom.[2] If the rate of this exchange is slow on the NMR timescale, two distinct sets of signals may be observed, corresponding to the two tautomers. Variable temperature (VT) NMR studies can be employed to investigate this phenomenon; as the temperature increases, the signals from the two tautomers will broaden, coalesce, and eventually sharpen into a single averaged set.[2]

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Pyrazole Nucleus

ProtonTypical Chemical Shift (ppm)Notes
N-H10 - 14Broad signal, exchangeable with D₂O.[2]
H-37.5 - 8.5Influenced by substituents at N1 and C4.
H-46.2 - 6.8Often appears as a triplet in unsubstituted pyrazoles.[3]
H-57.5 - 8.5Influenced by substituents at N1 and C4.

Note: These values are approximate and can be significantly affected by solvent and substituent effects.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides valuable information about the carbon atoms within the pyrazole ring and its substituents.

  • Ring Carbons: The chemical shifts of the pyrazole ring carbons are also sensitive to the electronic effects of substituents. Generally, C3 and C5 appear further downfield than C4. The presence of electron-withdrawing groups will deshield the carbon atoms, shifting their signals to higher ppm values.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for the Pyrazole Nucleus

CarbonTypical Chemical Shift (ppm)Notes
C-3130 - 155Highly dependent on substitution.[4][5]
C-4100 - 115Generally the most upfield of the ring carbons.[4][5]
C-5120 - 145Highly dependent on substitution.[4][5]

Note: These values are approximate and can be significantly affected by solvent and substituent effects.[6]

Advanced NMR Techniques: Unraveling Complex Structures

For more complex pyrazole derivatives, 2D NMR techniques are indispensable for unambiguous signal assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, allowing for the tracing of spin systems within the molecule.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[2]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and connecting different fragments of the molecule.[2]

NMR_Workflow Start Synthesized Pyrazole Derivative H1_NMR ¹H NMR Start->H1_NMR C13_NMR ¹³C NMR Start->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC C13_NMR->HSQC Structure Final Structure Elucidation COSY->Structure HMBC 2D HMBC HSQC->HMBC HMBC->Structure

Caption: A typical NMR workflow for the structural elucidation of pyrazole derivatives.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in pyrazole derivatives.

  • N-H Stretch: For N-unsubstituted pyrazoles, a characteristic N-H stretching vibration is observed in the region of 3100-3500 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding.[7][8]

  • C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the 1400-1650 cm⁻¹ region.[9][10]

  • C-H Stretching: Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹.[9]

  • Substituent Vibrations: The presence of other functional groups, such as carbonyls (C=O), nitriles (C≡N), or nitro groups (NO₂), will give rise to their own characteristic absorption bands. For example, a strong C=O stretch is typically found in the 1650-1750 cm⁻¹ range.[9][11]

Table 3: Characteristic IR Absorption Bands for Pyrazole Derivatives

Functional GroupWavenumber (cm⁻¹)Intensity
N-H Stretch3100 - 3500Medium to Strong, can be broad
Aromatic C-H Stretch> 3000Medium to Weak
C=N Stretch1500 - 1650Medium to Strong
C=C Stretch1400 - 1600Medium to Strong
Ring Vibrations1300 - 1500Multiple bands

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight of a pyrazole derivative and offers insights into its structure through the analysis of fragmentation patterns.

  • Molecular Ion Peak (M⁺): The molecular ion peak corresponds to the molecular weight of the compound and is often one of the most abundant peaks in the spectrum, especially under soft ionization techniques like Electrospray Ionization (ESI).

  • Fragmentation Pathways: Under Electron Ionization (EI), pyrazole derivatives undergo characteristic fragmentation. Common fragmentation patterns include the loss of N₂ (28 Da) or HCN (27 Da) from the pyrazole ring.[12] The substituents on the ring will also influence the fragmentation, often leading to the loss of the substituent or cleavage at the bond connecting the substituent to the ring.[13][14] The fragmentation patterns can be highly diagnostic for determining the substitution pattern of the pyrazole ring.[13][15]

MS_Fragmentation M Molecular Ion (M⁺) M_minus_N2 [M - N₂]⁺ M->M_minus_N2 - N₂ M_minus_HCN [M - HCN]⁺ M->M_minus_HCN - HCN Substituent_Loss [M - R]⁺ M->Substituent_Loss - R• Fragment_R R⁺ M->Fragment_R

Caption: Common fragmentation pathways for pyrazole derivatives in mass spectrometry.

UV-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

  • π → π* Transitions: Pyrazole and its derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic ring and any conjugated substituents.[16][17] The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation and the nature of the substituents.

  • Solvatochromism: The UV-Vis spectrum of pyrazole derivatives can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[17] This can provide insights into the nature of the electronic transitions and the ground and excited state dipole moments of the molecule.

Table 4: General UV-Vis Absorption Ranges for Pyrazole Derivatives

TransitionWavelength Range (nm)Notes
π → π*200 - 400The exact λ_max is dependent on the specific structure and solvent.[18][19]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • D₂O Exchange: For N-unsubstituted pyrazoles, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to confirm the N-H proton signal.[2]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): For complex structures, acquire COSY, HSQC, and HMBC spectra using standard pulse programs.[2]

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry (ESI)
  • Sample Preparation: Prepare a dilute solution of the pyrazole derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the analyte.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a series of dilutions of the pyrazole derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) to determine a concentration that gives an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: Record the UV-Vis spectrum, typically from 200 to 800 nm, using a quartz cuvette.

  • Blank Correction: Use the pure solvent as a blank to zero the spectrophotometer.

Conclusion

The comprehensive analysis of pyrazole derivatives relies on the synergistic use of multiple spectroscopic techniques. While NMR provides the detailed structural framework, IR confirms the presence of key functional groups, mass spectrometry determines the molecular weight and fragmentation patterns, and UV-Vis spectroscopy probes the electronic properties. By understanding the characteristic signatures of the pyrazole core and the influence of various substituents, researchers can confidently and accurately characterize these important heterocyclic compounds, paving the way for their application in drug discovery and materials science.

References

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Comparative

Unveiling the Potential of a Novel Pyrazole: A Comparative Guide to 4-Nitro-3-(m-tolyl)-1H-pyrazole

Abstract In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics.[1][2] This guide provides an in-depth technical assessment of the nov...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the ever-evolving landscape of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutics.[1][2] This guide provides an in-depth technical assessment of the novelty and potential significance of 4-Nitro-3-(m-tolyl)-1H-pyrazole, a hitherto under-researched compound. While direct experimental data for this specific molecule is not yet available in published literature, this guide will construct a robust comparative analysis based on established synthetic methodologies and the well-documented biological activities of structurally related 4-nitro and 3-aryl-1H-pyrazole derivatives. We will explore a plausible synthetic pathway, predict its characterization, and, through a comprehensive review of analogous compounds, project its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in pyrazole-based drug discovery.

Introduction: The Prominence of the Pyrazole Core

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug design, featuring in a multitude of FDA-approved medications. Its remarkable versatility stems from its ability to engage in various biological interactions, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The introduction of a nitro group and an aryl substituent, as in the case of 4-Nitro-3-(m-tolyl)-1H-pyrazole, is anticipated to modulate its electronic properties and steric profile, potentially leading to novel and enhanced biological activities.

Synthetic Strategy and Comparative Analysis

While a specific synthetic protocol for 4-Nitro-3-(m-tolyl)-1H-pyrazole has not been reported, a plausible and efficient route can be devised based on established methods for analogous compounds.

Proposed Synthesis: A Two-Step Approach

A likely synthetic route would involve a two-step process: the synthesis of the 3-(m-tolyl)-1H-pyrazole precursor followed by its regioselective nitration.

Step 1: Synthesis of 3-(m-tolyl)-1H-pyrazole (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis, a classical and reliable method, would involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the reaction of 3-methylacetophenone with a suitable formylating agent would yield a 1,3-diketone, which would then be cyclized with hydrazine hydrate.

Step 2: Nitration of 3-(m-tolyl)-1H-pyrazole

The subsequent nitration at the C4 position of the pyrazole ring is a critical step. This can be achieved using a variety of nitrating agents, with a mixture of nitric acid and sulfuric acid being a common choice.[4] Careful control of reaction conditions, particularly temperature, is crucial to ensure the desired regioselectivity and prevent the formation of unwanted byproducts.

Workflow for the Proposed Synthesis

cluster_step1 Step 1: Knorr Pyrazole Synthesis cluster_step2 Step 2: Electrophilic Nitration m_tolyl_ethanone m-Tolyl ethanone diketone 1,3-Diketone Intermediate m_tolyl_ethanone->diketone Claisen Condensation pyrazole_precursor 3-(m-tolyl)-1H-pyrazole diketone->pyrazole_precursor hydrazine Hydrazine Hydrate hydrazine->pyrazole_precursor Cyclization target_compound 4-Nitro-3-(m-tolyl)-1H-pyrazole pyrazole_precursor->target_compound nitrating_agent Nitrating Agent (HNO3/H2SO4) nitrating_agent->target_compound

Caption: Proposed two-step synthesis of 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Comparison with Alternative Synthetic Routes

Other synthetic strategies for pyrazole derivatives include 1,3-dipolar cycloadditions and multicomponent reactions. While these methods can be highly efficient, the proposed two-step approach offers a straightforward and well-precedented route for the specific target molecule, utilizing readily available starting materials.

Predicted Characterization

Based on the characterization data of analogous 4-nitro-3-aryl-1H-pyrazoles, the following spectral characteristics for 4-Nitro-3-(m-tolyl)-1H-pyrazole can be anticipated:

Technique Predicted Data
¹H NMR Signals corresponding to the tolyl ring protons, a singlet for the C5-H of the pyrazole ring, and a broad singlet for the N-H proton.
¹³C NMR Resonances for the carbons of the tolyl and pyrazole rings, with the C4 of the pyrazole ring showing a downfield shift due to the nitro group.
IR Spectroscopy Characteristic absorption bands for N-H stretching, C=C and C=N stretching of the aromatic rings, and strong asymmetric and symmetric stretching vibrations for the nitro group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of nitroaromatic compounds.[5]

Assessment of Potential Significance: A Comparative Biological Profile

The significance of research into 4-Nitro-3-(m-tolyl)-1H-pyrazole lies in its potential to exhibit potent and selective biological activities. This assessment is based on the known structure-activity relationships (SAR) of related pyrazole derivatives.

Anticancer Potential

Numerous 1,3,4-trisubstituted pyrazole derivatives have demonstrated significant anticancer activity.[3][6][7][8] The presence of a nitro group can enhance the anticancer properties of heterocyclic compounds. For instance, several nitropyrazole derivatives have shown promising cytotoxic effects against various cancer cell lines.[3][9]

Mechanism of Action: The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes involved in cancer progression, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2).[10][11] Molecular docking studies on similar pyrazole-nitrone derivatives have shown favorable interactions with the EGFR tyrosine kinase active site.[12][13][14]

Comparative Analysis: Compared to existing anticancer pyrazoles, the unique combination of a 4-nitro and a 3-(m-tolyl) group in the target molecule could lead to a novel binding mode within the active sites of protein kinases, potentially resulting in enhanced potency and selectivity.

pyrazole 4-Nitro-3-(m-tolyl)-1H-pyrazole egfr EGFR pyrazole->egfr Inhibition vegfr2 VEGFR-2 pyrazole->vegfr2 Inhibition proliferation Cell Proliferation (Cancer) egfr->proliferation Promotes angiogenesis Angiogenesis vegfr2->angiogenesis Promotes

Caption: Potential anticancer mechanism of 4-Nitro-3-(m-tolyl)-1H-pyrazole.

Anti-inflammatory Activity

The 3,5-diaryl-1H-pyrazole scaffold is a well-known pharmacophore for anti-inflammatory agents, with celecoxib being a prominent example of a selective COX-2 inhibitor.[1][2][15] The anti-inflammatory potential of pyrazole derivatives is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[1][2][16][17][18][19][20][21][22]

Mechanism of Action: Molecular docking studies have shown that the pyrazole core can fit into the active site of COX-2, with substituents on the aryl rings influencing the binding affinity and selectivity.[16][17][18][19][23]

Comparative Analysis: The substitution pattern of 4-Nitro-3-(m-tolyl)-1H-pyrazole differs from the classic 1,5-diarylpyrazole COX-2 inhibitors. However, the presence of the tolyl group could still allow for favorable interactions within the hydrophobic pocket of the COX-2 active site. The novelty lies in the potential for a different binding mode and selectivity profile compared to existing pyrazole-based anti-inflammatory drugs.

pyrazole 4-Nitro-3-(m-tolyl)-1H-pyrazole cox2 COX-2 Enzyme pyrazole->cox2 Inhibition prostaglandins Prostaglandins cox2->prostaglandins Synthesis inflammation Inflammation prostaglandins->inflammation Mediates

Caption: Potential anti-inflammatory mechanism via COX-2 inhibition.

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be reductively activated within microbial cells to generate reactive nitrogen species that are toxic to the pathogen.[24][25][26][27] Several studies have highlighted the promising antimicrobial activity of 5-membered nitroheteroaromatic compounds.

Structure-Activity Relationship (SAR): The position of the nitro group and the nature of other substituents on the heterocyclic ring play a crucial role in determining the antimicrobial potency and spectrum of activity.

Comparative Analysis: The novelty of 4-Nitro-3-(m-tolyl)-1H-pyrazole in this context is the exploration of a new combination of a pyrazole core with a nitro group at the 4-position and an m-tolyl substituent. This unique structure could lead to a distinct antimicrobial profile, potentially effective against drug-resistant strains.

Experimental Protocols

While a specific protocol for the target molecule is not available, the following general procedures for the synthesis and characterization of analogous compounds can be adapted by researchers.

General Procedure for the Synthesis of a 3-Aryl-1H-pyrazole Precursor
  • Preparation of the 1,3-Diketone: To a solution of sodium ethoxide in ethanol, add the corresponding aryl methyl ketone (e.g., m-methylacetophenone) and an ethyl ester (e.g., ethyl formate) dropwise at 0°C. Stir the reaction mixture at room temperature until completion (monitored by TLC). Acidify the mixture and extract the diketone with an organic solvent.

  • Cyclization: Dissolve the purified 1,3-diketone in ethanol and add hydrazine hydrate. Reflux the mixture for several hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture and remove the solvent under reduced pressure. Purify the resulting 3-aryl-1H-pyrazole by recrystallization or column chromatography.

General Procedure for the Nitration of a 3-Aryl-1H-pyrazole
  • Dissolution: Dissolve the 3-aryl-1H-pyrazole in concentrated sulfuric acid at 0°C.

  • Nitration: Slowly add a mixture of concentrated nitric acid and sulfuric acid dropwise to the solution, maintaining the temperature below 5°C.

  • Reaction: Stir the reaction mixture at low temperature for a specified time.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Collect the precipitate by filtration, wash with water until neutral, and dry.

  • Purification: Purify the crude 4-nitro-3-aryl-1H-pyrazole by recrystallization from a suitable solvent.

Characterization Methods
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • IR Spectroscopy: IR spectra should be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula.

Conclusion and Future Directions

While the research on 4-Nitro-3-(m-tolyl)-1H-pyrazole is still in its infancy, this comparative analysis strongly suggests its potential as a novel and significant scaffold in drug discovery. The proposed synthetic route is feasible, and the predicted biological activities, based on well-established SAR of related compounds, are promising.

Future research should focus on:

  • Synthesis and Characterization: The first crucial step is the successful synthesis and unambiguous characterization of 4-Nitro-3-(m-tolyl)-1H-pyrazole to confirm its structure and purity.

  • In Vitro Biological Evaluation: The synthesized compound should be screened against a panel of cancer cell lines, inflammatory markers (COX-1/COX-2), and various microbial strains to validate its predicted biological activities.

  • In Silico Studies: Molecular docking and other computational studies can provide valuable insights into the binding modes of the compound with its potential biological targets, guiding further optimization.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a series of analogs with variations in the aryl substituent and the position of the nitro group will be essential to establish a clear SAR and to identify lead compounds with improved potency and selectivity.

The exploration of 4-Nitro-3-(m-tolyl)-1H-pyrazole represents a promising avenue for the development of new therapeutic agents. This guide provides a foundational framework to inspire and direct future research in this exciting area.

Sources

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